Trisodium pentacyanoaminoferrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
trisodium;azane;iron(2+);pentacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPDCMTFVOHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FeN6Na3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13717-31-2 (Parent) | |
| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
271.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-05-9 | |
| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium pentacyanoaminoferrate, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound that has garnered interest in various fields of chemical research. Its distinct reactivity, revolving around the iron center and the labile ammine ligand, makes it a versatile precursor for the synthesis of a range of pentacyanoferrate(II) derivatives. This guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Core Chemical Properties
This compound is a yellow-green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state and is coordinated to five cyanide ligands and one ammine ligand in a pseudo-octahedral geometry.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₃FeN₆Na₃ |
| Molecular Weight | 271.93 g/mol |
| Appearance | Yellow-green solid |
| Solubility | Highly soluble in water |
| IR Spectroscopy (CN stretch) | ~2100 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
A widely used method for the synthesis of this compound involves the reduction of sodium nitroprusside (this compound) with ammonia.[1]
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated ammonia solution (28-30%)
-
Ethanol
-
Distilled water
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
In a fume hood, dissolve a specific amount of sodium nitroprusside in a minimal amount of distilled water in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring, slowly bubble nitrogen or argon gas through the solution to create an inert atmosphere. This is crucial to prevent the oxidation of the Fe(II) product.[1]
-
Slowly add an excess of concentrated ammonia solution to the cooled and stirred sodium nitroprusside solution. The reaction is typically carried out under alkaline conditions (pH 10-12).[1]
-
Maintain the reaction mixture at 0-5 °C and continue stirring under an inert atmosphere for several hours. The reaction progress can be monitored by the color change of the solution.
-
Once the reaction is complete, precipitate the product by adding cold ethanol.
-
Collect the yellow-green precipitate by vacuum filtration and wash it with cold ethanol.
-
Dry the product under vacuum.
Stability Analysis in Solution
The stability of this compound in aqueous solution can be assessed by monitoring its UV-Vis spectrum over time under controlled conditions. Degradation often involves the dissociation of the ammine or cyanide ligands.
Materials:
-
This compound
-
Buffer solutions of various pH
-
Constant temperature water bath or incubator
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration in distilled water.
-
Prepare a series of solutions by diluting the stock solution with buffer solutions of different pH values (e.g., acidic, neutral, and alkaline).
-
Place the solutions in a constant temperature environment (e.g., 25 °C or 37 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Monitor for changes in the absorbance at the characteristic absorption maximum (λmax) of the complex. A decrease in absorbance at λmax indicates degradation.
-
The appearance of new absorption bands may indicate the formation of degradation products.
Quantitative Analysis by UV-Visible Spectrophotometry
The concentration of this compound in a solution can be determined using UV-Visible spectrophotometry by creating a calibration curve.
Materials:
-
This compound of high purity (as a standard)
-
Distilled water
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of the standard this compound.
-
Dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Measurement of Absorbance:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound.
-
Use distilled water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
-
Creation of Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
-
Determination of Unknown Concentration:
-
Measure the absorbance of the unknown sample solution at the same λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Chemical Reactivity and Signaling Pathways
The chemical reactivity of this compound is primarily characterized by two main types of reactions: redox reactions involving the iron center and ligand substitution reactions at the sixth coordination site occupied by the ammine ligand.
Redox Reactions
The iron(II) center in this compound can be oxidized to iron(III), forming the corresponding pentacyanoaminoferrate(III) complex, [Fe(CN)₅NH₃]²⁻. This reversible redox process is a key feature of its chemistry.[1] Common oxidizing agents like hydrogen peroxide can facilitate this oxidation, while reducing agents such as sodium borohydride can reduce the Fe(III) back to Fe(II).[2]
Ligand Substitution Reactions
The ammine (NH₃) ligand in this compound is relatively labile and can be substituted by other ligands. This property is extensively used to synthesize a variety of pentacyanoferrate(II) complexes with different sixth ligands. For instance, it reacts with aromatic amines to form intensely colored adducts, a reaction that can be utilized for analytical purposes.[1]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Reactivity pathways of this compound.
References
Synthesis of Trisodium Pentacyanoaminoferrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trisodium pentacyanoaminoferrate, a significant coordination compound with applications in various research and development sectors. This document details the primary synthetic routes, experimental protocols, and key characterization data to facilitate its preparation and analysis in a laboratory setting.
Introduction
This compound, with the chemical formula Na₃[Fe(CN)₅NH₃], is a complex ion consisting of a central iron(II) atom coordinated to five cyanide ligands and one ammine ligand. The compound is of interest due to the reactivity of the ammine ligand, which can be substituted, allowing for the formation of a variety of derivatives. This property makes it a versatile precursor in coordination chemistry and a useful reagent in analytical applications. This guide will focus on the two most prevalent methods for its synthesis: the reaction of sodium nitroprusside with ammonia and the direct synthesis from a ferrous salt.
Comparative Synthesis Data
The selection of a synthetic method often depends on factors such as precursor availability, desired yield, and reaction time. Below is a summary of quantitative data associated with different synthetic approaches.
| Parameter | Sodium Nitroprusside Method (Conventional) | Sodium Nitroprusside Method (Microwave-Assisted) | Ferrous Chloride Method (Conventional) |
| Starting Materials | Sodium nitroprusside, Ammonia | Sodium nitroprusside, Ammonia | Ferrous chloride tetrahydrate, Sodium cyanide, Ammonium hydroxide |
| Typical Reaction Time | ~24 hours[1] | 45 minutes[1] | Not specified |
| Reported Yield | Not specified | 92%[1] | Not specified |
| Reaction Temperature | 0–5 °C[1] | 100 °C[1] | Not specified |
| pH | 10–12[1] | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Method 1: From Sodium Nitroprusside
This is the most widely utilized method for synthesizing this compound, involving the substitution of the nitrosyl ligand in sodium nitroprusside with an ammonia ligand.[1]
Experimental Protocol:
-
Dissolve 10 g of sodium nitroprusside (Na₂[Fe(CN)₅NO]) in 55 mL of 32% ammonia solution.
-
Store the resulting solution in the dark at a temperature between 0–5 °C for 24 hours.[1] Maintaining this low temperature is crucial to minimize side reactions.[1]
-
A yellow-green precipitate of this compound will form.
-
Filter the precipitate from the solution.
-
Wash the precipitate with absolute ethanol to remove excess ammonia.
-
Partially dry the product over sulfuric acid.
-
For long-term storage, keep the compound in a desiccator with calcium chloride.
Method 2: From Ferrous Chloride
An alternative route involves the direct synthesis from an iron(II) salt, which avoids the use of the light-sensitive sodium nitroprusside.[1]
Experimental Protocol:
-
Prepare three separate aqueous solutions:
-
Solution A: Ferrous chloride tetrahydrate (FeCl₂·4H₂O), stabilized with hypophosphorous acid to prevent oxidation of the Fe(II) center.[1]
-
Solution B: Sodium cyanide (NaCN). The molar ratio of ferrous chloride to sodium cyanide should be 1:5.[1]
-
Solution C: Ammonium hydroxide (NH₄OH). The concentration should be between two to ten equivalents based on the amount of ferrous chloride.[1]
-
-
Concurrently and slowly add Solution A and Solution B to Solution C with constant stirring.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Fe(II) product to Fe(III).[1]
-
Isolate the resulting this compound from the reaction mixture.
-
Purification can be achieved by washing with ethanol and subsequent recrystallization from a minimal amount of water.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of this compound from sodium nitroprusside.
References
An In-depth Technical Guide to the Molecular Structure of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Trisodium Pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃]. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this coordination compound.
Core Molecular and Physical Properties
This compound is a yellow-green, water-soluble solid.[1][2] The central iron atom is in the +2 oxidation state (Fe(II)).[1] The compound is notable for its pseudo-octahedral geometry and its role as a precursor in the synthesis of other coordination complexes.[1]
| Property | Value |
| Molecular Formula | C₅H₃FeN₆Na₃[2][3] |
| Molecular Weight | 271.93 g/mol [2][3] |
| IUPAC Name | Trisodium;azane;iron(2+);pentacyanide[2][3] |
| CAS Number | 14099-05-9[2][3] |
| Appearance | Yellow or green solid[2] |
Molecular Structure and Bonding
The core of this compound is the complex anion, [Fe(CN)₅(NH₃)]³⁻. In this complex, a central iron(II) ion is coordinated to five cyanide ligands and one ammine (ammonia) ligand.
Geometry
The [Fe(CN)₅(NH₃)]³⁻ anion exhibits a pseudo-octahedral geometry.[1] The six ligands are positioned at the vertices of an octahedron around the central iron atom. The presence of two different types of ligands (five cyanide and one ammine) leads to a slight distortion from perfect octahedral symmetry.
Crystallographic Data
Representative Crystallographic Data for the Related Fe(III) Complex [4]
| Parameter | Value (Å) |
| Fe-NH₃ Distance | 2.01 |
| Fe-C Distances | 1.89, 1.93, 1.94 |
| C-N Distances | 1.14, 1.17 |
Note: These values are for the Fe(III) complex and may vary slightly for the Fe(II) complex.
Bonding and Electronic Structure
The bonding in the [Fe(CN)₅(NH₃)]³⁻ complex can be understood using Ligand Field Theory. The cyanide ligand is a strong-field ligand that engages in π-backbonding. The iron(II) center, with its filled t₂g orbitals, donates electron density back to the empty π* antibonding orbitals of the cyanide ligands.[1] This interaction strengthens the iron-cyanide bond.
References
In-depth Technical Guide to Trisodium Pentacyanoaminoferrate (CAS Number: 14099-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium pentacyanoaminoferrate, also known by synonyms such as Sodium pentacyanoammineferroate(II), is an inorganic coordination compound with the CAS number 14099-05-9. This complex consists of a central iron(II) ion coordinated to five cyanide ligands and one ammine ligand, with three sodium ions as counterions. It is typically available as a yellow-green crystalline solid that is soluble in water.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its known applications and biological interactions.
Core Properties
This compound is a well-characterized coordination complex. Its properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 14099-05-9 | [1][2][3] |
| Molecular Formula | C₅H₃FeN₆Na₃ | [1][2][3] |
| Molecular Weight | 271.93 g/mol | [1][2][3] |
| Appearance | Yellow-green crystalline solid | [1][2] |
| Solubility | Soluble in water | [1] |
| Purity (typical) | ≥95% | [1] |
| IUPAC Name | Trisodium;azane;iron(2+);pentacyanide | [2][3] |
| InChI Key | OGMPDCMTFVOHSM-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| Infrared (IR) Spectroscopy | ~2100 cm⁻¹ (C≡N stretching vibration) | [2] |
| UV-Visible (UV-Vis) Spectroscopy | Used for quantitative analysis. Forms colored adducts with aromatic nitro compounds with λmax in the range of 480–540 nm. | [1] |
Synthesis of this compound
The most common and established method for the synthesis of this compound involves the reduction of sodium nitroprusside (disodium pentacyanonitrosylferrate) with ammonia.[1] An alternative method involves the direct reaction of an iron(II) salt with sodium cyanide and ammonia.[4]
Experimental Protocol: Synthesis from Sodium Nitroprusside
This protocol is based on the well-established reduction of sodium nitroprusside.
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated ammonia solution (e.g., 28-30%)
-
Ethanol
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitroprusside in deionized water. The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent oxidation of the iron(II) center.[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[1]
-
Addition of Ammonia: Slowly add an excess of concentrated ammonia solution to the cooled sodium nitroprusside solution using a dropping funnel. The pH of the reaction mixture should be maintained in the alkaline range of 10-12.[1]
-
Reaction: Allow the reaction to proceed with continuous stirring at 0-5 °C for approximately 24 hours. The reaction should be carried out in the dark to prevent photodegradation of the reactants and product.[1]
-
Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a yellow-green solid. Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted ammonia and other impurities.[1]
-
Drying: Dry the final product under vacuum.
Experimental Workflow: Synthesis from Sodium Nitroprusside
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a toxic compound.[1][3]
GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral) |
| Danger | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) |
| Danger | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) |
| Danger | H331: Toxic if inhaled |
Data from PubChem.[3]
Precautionary Statements: Users should handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. Avoid ingestion, inhalation, and contact with skin.[3]
Applications and Biological Relevance
The primary applications of this compound are in the field of analytical chemistry. It is utilized as a reagent for the spectrophotometric determination of various substances, including aromatic nitro compounds.[1] It also plays a role in fundamental coordination chemistry research.
Signaling Pathways and Drug Development
Currently, there is no scientific literature that directly implicates this compound in the modulation of specific biological signaling pathways. Its chemical properties are not suggestive of a role as a signaling molecule or a modulator of common drug targets. The compound's toxicity is primarily attributed to the presence of cyanide ligands. The focus of research on this and similar pentacyanoferrate complexes has been on their coordination chemistry, reactivity, and analytical applications rather than their interaction with biological systems in a therapeutic context.[5][6] Therefore, its direct relevance to drug development as a therapeutic agent is considered low.
Logical Relationship of Compound to Biological Activity
Caption: Assessment of the biological relevance of this compound.
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-311761) | 14099-05-9 [evitachem.com]
- 3. Ferrate(3-), amminepentakis(cyano-C)-, trisodium | C5H3FeN6Na3 | CID 167002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1316531A1 - Method of making trisodium pentacyanoamminoferrate II and use thereof in a method for preparing substituted aromatic amines - Google Patents [patents.google.com]
- 5. Inorganic Chemical Biology: From small metal complexes in biological systems to metallo-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
In-Depth Technical Guide to Trisodium Pentacyanoaminoferrate: Solubility, Synthesis, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trisodium pentacyanoaminoferrate, with a focus on its solubility, experimental protocols for its synthesis and use, and its role in analytical chemistry. This document is intended to serve as a valuable resource for professionals in research and drug development.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents and at various temperatures is not extensively documented in publicly available literature. However, based on existing information, the following summary provides the best available data and informed estimations.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | Ambient | Highly Soluble; ≥ 1 g/100 mL | [1] |
| Ethanol | Ambient | Insoluble/Slightly Soluble | [1] |
| Methanol | Ambient | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Ambient | Data not available | |
| Acetone | Ambient | Data not available |
Note on Solubility Data: The United States Pharmacopeia (USP) standards confirm the solubility of this compound by the clear dissolution of 500 mg in 50 mL of water, which corresponds to a solubility of at least 1 g/100 mL.[1] The compound is often washed with ethanol during its synthesis, suggesting low solubility in this solvent.[1] For other organic solvents, experimental determination is recommended.
Experimental Protocols
Synthesis of this compound from Sodium Nitroprusside
This protocol describes the most common laboratory-scale synthesis of this compound.
Materials:
-
Sodium Nitroprusside (Sodium pentacyanonitrosylferrate(II))
-
Concentrated Ammonia Solution (32%)
-
Absolute Ethanol
-
Sulfuric Acid (for desiccator)
-
Calcium Chloride (for desiccator)
-
Distilled Water
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Dissolve 10 g of sodium nitroprusside in 55 mL of 32% ammonia solution.
-
Store the solution in a light-protected container at 0°C for 24 hours. A yellow-green precipitate of this compound will form.[1]
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected precipitate with absolute ethanol to remove any unreacted ammonia.[1]
-
Partially dry the product in a desiccator containing sulfuric acid.
-
For long-term storage, transfer the partially dried product to a desiccator containing calcium chloride. The compound should be used within 48 hours as it is prone to decomposition, indicated by a color change to brownish-green.[1]
Workflow for the Synthesis of this compound:
Synthesis Workflow
Spectrophotometric Quantification of Aromatic Nitro Compounds
This compound is a key reagent in the colorimetric determination of aromatic nitro compounds. This method involves the reduction of the nitro group to a primary amine, which then reacts with the iron complex to form a colored product.
Materials:
-
This compound solution
-
Aromatic nitro compound standard and sample solutions
-
Reducing agent (e.g., Zinc dust and Calcium Chloride)
-
Spectrophotometer
Procedure:
-
Reduction of the Nitro Compound: Reduce the aromatic nitro compound to its corresponding primary aromatic amine. This can be achieved using a suitable reducing agent, such as zinc dust in the presence of calcium chloride.[1]
-
Color Formation: Add the this compound solution to the solution containing the newly formed aromatic amine. A purple-colored product will form.[1]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at its wavelength of maximum absorbance (typically between 480-540 nm).[1]
-
Quantification: Prepare a calibration curve using standard solutions of the aromatic nitro compound. Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve. Linearity is often observed in concentration ranges such as 8–180 µg/mL for compounds like isradipine.[1]
Reaction Pathway for the Quantification of Aromatic Nitro Compounds:
Analytical Reaction Pathway
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways in the traditional sense, its utility in detecting and quantifying molecules of biological and pharmaceutical importance, such as nitroaromatic drugs, is significant. The logical relationship in its analytical application is a sequential process of chemical transformation enabling detection, as illustrated in the diagram above. The core principle is the conversion of a non-chromophoric analyte (the nitro compound) into a detectable, colored species through a specific chemical reaction.
References
An In-depth Technical Guide on the Spectral Properties of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Trisodium pentacyanoaminoferrate, a compound of interest in various chemical and pharmaceutical research areas. This document details the key spectroscopic characteristics, experimental protocols for their determination, and a summary of the synthetic methodology.
Introduction
This compound, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound featuring a central iron(II) ion coordinated to five cyanide ligands and one ammine ligand. Its electronic structure and coordination environment give rise to distinct spectral properties that are crucial for its characterization and the understanding of its reactivity. This guide will delve into the Ultraviolet-Visible (UV-Vis), Infrared (IR), Mössbauer, and Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of sodium nitroprusside (disodium pentacyanonitrosylferrate(II)) with ammonia in an aqueous solution.
Experimental Protocol: Synthesis
Materials:
-
Disodium pentacyanonitrosylferrate(II) dihydrate (Sodium Nitroprusside)
-
Concentrated ammonia solution
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Dissolve a specific amount of sodium nitroprusside dihydrate in distilled water in a flask with constant stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated ammonia solution to the cooled sodium nitroprusside solution while stirring continuously. The color of the solution will change, indicating the substitution of the nitrosyl ligand with the ammine ligand.
-
Continue stirring the reaction mixture in the ice bath for a designated period, typically several hours, to ensure the completion of the reaction.
-
After the reaction is complete, slowly add cold ethanol to the solution to precipitate the product, this compound.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product in a low-temperature oven or a desiccator to obtain a crystalline solid.
Below is a workflow diagram illustrating the synthesis process.
Spectral Properties and Data
The following sections detail the key spectral characteristics of this compound. The quantitative data is summarized in tables for clarity and ease of comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals electronic transitions within the complex. The spectrum is characterized by absorption bands corresponding to d-d transitions of the iron center and metal-to-ligand charge transfer (MLCT) bands.
Table 1: UV-Vis Spectral Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| ~395 nm | Not specified | d-d transition |
Note: Specific molar absorptivity values are not consistently reported in the literature and can vary with solvent and concentration.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (typically 1 cm path length).
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., distilled water). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a second matched quartz cuvette with the prepared sample solution.
-
Data Acquisition: Place the blank and sample cuvettes in the respective holders in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the vibrational modes of its constituent ligands. The most prominent feature is the strong absorption band due to the C≡N stretching vibration.
Table 2: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium | N-H stretching (ammine ligand) |
| ~2100 | Strong | C≡N stretching (cyanide ligands)[1] |
| ~1600 | Medium | N-H bending (ammine ligand) |
| ~600-500 | Medium | Fe-C stretching and Fe-CN bending |
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Sample preparation accessories (e.g., KBr press or ATR accessory).
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of the iron atom in this compound. It provides information about the oxidation state, spin state, and symmetry of the coordination sphere.
Table 3: Mössbauer Spectral Parameters for this compound (at room temperature)
| Parameter | Value (mm/s) | Interpretation |
| Isomer Shift (δ) | ~0.25 - 0.30 (relative to sodium nitroprusside) | Consistent with a low-spin Fe(II) center. |
| Quadrupole Splitting (ΔEQ) | 0.68 - 0.80 | Indicates a distortion from perfect octahedral symmetry due to the presence of the ammine ligand, which is different from the cyanide ligands.[2] |
Instrumentation:
-
Mössbauer spectrometer, consisting of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix), a velocity transducer, a detector, and a data acquisition system.
-
Cryostat for low-temperature measurements (if required).
Procedure:
-
Sample Preparation: A solid, powdered sample of this compound is placed in a sample holder. The optimal thickness of the sample depends on the iron content.
-
Data Acquisition: The radioactive source is moved with a range of velocities relative to the sample, which modulates the energy of the emitted gamma rays via the Doppler effect. The detector measures the transmission of gamma rays through the sample as a function of the source velocity.
-
Spectrum Generation: Resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample occurs at specific velocities, resulting in a Mössbauer spectrum.
-
Data Analysis: The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ). The isomer shift is reported relative to a standard reference material, such as α-iron at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of this compound is challenging due to the presence of the quadrupolar ¹⁴N nucleus and the potential for paramagnetic impurities. However, ¹³C NMR can provide information about the cyanide ligands.
Table 4: Expected NMR Spectral Characteristics for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |
| ¹³C | ~130-140 | A single resonance is expected for the five equivalent cyanide carbons. |
| ¹H | Not typically observed | The protons of the ammine ligand may be difficult to observe due to exchange with the solvent and quadrupolar broadening from the adjacent nitrogen. |
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer equipped with a suitable probe for ¹³C detection.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., D₂O). The concentration should be as high as solubility allows to obtain a good signal-to-noise ratio for ¹³C NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal or external standard (e.g., TMS or DSS).
Signaling Pathways and Logical Relationships
Currently, there is no specific, well-defined signaling pathway in which this compound is known to be a key signaling molecule in the classical biological sense. Its utility in research is primarily as a precursor for other compounds or as a model system in coordination chemistry.
However, we can represent the logical relationship of its synthesis and characterization as a workflow.
Conclusion
This technical guide has provided a detailed overview of the key spectral properties of this compound, including UV-Vis, IR, Mössbauer, and NMR spectroscopy. The provided data tables and experimental protocols offer a valuable resource for researchers and scientists working with this compound. The distinct spectral signatures, particularly the strong C≡N stretch in the IR and the characteristic quadrupole splitting in the Mössbauer spectrum, serve as reliable tools for its identification and characterization. Further research to precisely determine the molar absorptivity in various solvents and to obtain high-resolution NMR data would further enhance the understanding of this important coordination complex.
References
An In-depth Technical Guide to the Stability and Reactivity of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃], is a complex inorganic salt that has garnered significant interest within various scientific domains, including analytical chemistry and catalysis. Its utility is intrinsically linked to its stability under diverse conditions and its reactivity, which is characterized by ligand substitution and redox processes at the central iron atom. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to support researchers, scientists, and drug development professionals in their work with this compound.
Physicochemical Properties
This compound is a yellow-green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state and is coordinated to five cyanide ligands and one ammine ligand in a pseudo-octahedral geometry.
| Property | Value |
| Molecular Formula | Na₃[Fe(CN)₅NH₃] |
| Molecular Weight | 271.93 g/mol |
| Appearance | Yellow-green crystalline solid |
| Solubility | High in water |
| Iron Oxidation State | Fe(II) |
Stability
The stability of this compound is a critical factor for its storage, handling, and application. Its degradation can be influenced by temperature, light, and pH.
Thermal Stability
Photostability
Like many cyanide complexes, this compound can be sensitive to light. It is recommended to store the compound in the dark to prevent photodegradation.
pH Stability
The stability of this compound in aqueous solution is pH-dependent. In acidic solutions, protonation of the cyanide ligands can occur, potentially leading to the release of toxic hydrogen cyanide gas and the formation of Prussian blue. The complex is most stable in alkaline conditions (pH 10-12).
Reactivity
The reactivity of this compound is primarily centered on two key processes: redox reactions involving the iron center and ligand substitution reactions.
Redox Reactivity
The iron(II) center can be oxidized to iron(III), forming the corresponding pentacyanoaminoferrate(III) complex, [Fe(CN)₅NH₃]²⁻. This is a reversible process.
Oxidation: Na₃[Fe(CN)₅NH₃] → Na₂[Fe(CN)₅NH₃] + Na⁺ + e⁻
Common oxidizing agents such as hydrogen peroxide can facilitate this oxidation.
Reduction: The Fe(III) complex can be reduced back to the Fe(II) state using reducing agents like sodium borohydride.
While a specific standard redox potential for the [Fe(CN)₅NH₃]³⁻/[Fe(CN)₅NH₃]²⁻ couple is not widely reported, the redox potential of pentacyanoferrate complexes is influenced by the nature of the sixth ligand.
Ligand Substitution Reactivity
The ammine ligand in this compound can be replaced by other ligands. The mechanism of these substitution reactions in pentacyanoferrate(II) complexes is generally considered to be dissociative, proceeding through a short-lived aquated intermediate, [Fe(CN)₅(H₂O)]³⁻.
The rate of ligand substitution is dependent on the nature of the entering ligand.
| Entering Ligand | Rate Constant (k) at 25°C |
| Pyrazine | 10 M⁻¹s⁻¹ |
| 4,4'-bipyridine | 50 M⁻¹s⁻¹ |
| 1,2-bis(4-pyridyl)ethane | 66 M⁻¹s⁻¹ |
| trans-1,2-bis(4-pyridyl)ethylene | 95 M⁻¹s⁻¹ |
Note: These rate constants are for the formation of dinuclear complexes from the aquated pentacyanoferrate(II) intermediate and illustrate the influence of the entering ligand on the reaction rate.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent.
Method 1: From Sodium Nitroprusside
This method involves the reduction of sodium nitroprusside with ammonia.
-
Materials: Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O), concentrated ammonia solution, ethanol.
-
Procedure:
-
Dissolve sodium nitroprusside in deionized water in a flask and cool the solution to 0-5°C in an ice bath.
-
Slowly add an excess of cold, concentrated ammonia solution with constant stirring. The pH should be maintained between 10 and 12.
-
Continue stirring in the ice bath for several hours. The color of the solution will change from red to yellow-green.
-
Precipitate the product by adding cold ethanol to the reaction mixture.
-
Filter the resulting yellow-green precipitate, wash with ethanol, and dry under vacuum.
-
Method 2: From Ferrous Chloride
This method avoids the use of the light-sensitive sodium nitroprusside.
-
Materials: Ferrous chloride tetrahydrate (FeCl₂·4H₂O), sodium cyanide (NaCN), concentrated ammonium hydroxide, hypophosphorous acid (as a stabilizer).
-
Procedure:
-
Prepare an aqueous solution of ferrous chloride tetrahydrate stabilized with a small amount of hypophosphorous acid.
-
Prepare a separate aqueous solution of sodium cyanide.
-
Concurrently add the ferrous chloride solution and the sodium cyanide solution to a stirred, concentrated solution of ammonium hydroxide. The molar ratio of ferrous chloride to sodium cyanide should be approximately 1:5.
-
Continue stirring for a specified period to allow for the formation of the complex.
-
Isolate the product by precipitation with a suitable organic solvent, followed by filtration, washing, and drying.
-
Kinetic Study of Ligand Substitution
A general protocol for studying the kinetics of ligand substitution using UV-Vis spectrophotometry.
-
Materials: this compound, the entering ligand of interest, buffered aqueous solutions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a series of solutions of the entering ligand at different concentrations in the same buffer.
-
Initiate the reaction by mixing the this compound solution with a ligand solution in a cuvette.
-
Monitor the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities over time using a UV-Vis spectrophotometer.
-
Determine the pseudo-first-order rate constant (k_obs) from the absorbance versus time data.
-
Repeat the experiment with different concentrations of the entering ligand.
-
Plot k_obs versus the concentration of the entering ligand to determine the second-order rate constant for the substitution reaction.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Redox Cycle
Caption: Redox cycle of the pentacyanoaminoferrate complex.
Ligand Substitution Mechanism
Caption: Dissociative mechanism for ligand substitution.
Methodological & Application
Application Notes and Protocols: Trisodium Pentacyanoaminoferrate in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium pentacyanoaminoferrate(II), Na₃[Fe(CN)₅NH₃], is a versatile coordination compound with significant applications in analytical spectroscopy. Its utility stems from the lability of the ammine ligand, which can be readily substituted by other ligands, leading to the formation of intensely colored complexes. This property is particularly valuable for the spectrophotometric determination of various analytes, including pharmaceuticals and nitric oxide. These application notes provide detailed protocols for the use of this compound(II) in key spectroscopic applications.
Application 1: Spectrophotometric Determination of Isoniazid
Isoniazid (INH), a primary drug for tuberculosis treatment, can be quantified using a pentacyanoferrate(II) complex. The method is based on the formation of a stable, colored complex between the aquated form of the pentacyanoferrate(II) ion and isoniazid. This compound(II) serves as the precursor for the reactive aquapentacyanoferrate(II) ion.
Signaling Pathway: Isoniazid Determination
Caption: Workflow for the spectrophotometric determination of Isoniazid.
Experimental Protocol: Isoniazid Determination
1. Materials and Reagents:
-
This compound(II)
-
Isoniazid (analytical standard)
-
Deionized water
-
UV-Vis Spectrophotometer
2. Preparation of Reagents:
-
This compound(II) Solution (0.1 M): Dissolve an appropriate amount of this compound(II) in deionized water to obtain a 0.1 M solution. This solution should be freshly prepared as the ammine ligand undergoes aquation.
-
Isoniazid Standard Solutions: Prepare a stock solution of isoniazid (e.g., 100 µg/mL) in deionized water. From this stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL.[1]
3. Experimental Procedure:
-
In a series of 10 mL volumetric flasks, add 1.0 mL of the 0.1 M this compound(II) solution.
-
To each flask, add a different volume of the isoniazid standard solutions to cover the desired concentration range.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 5-10 minutes) for the color to develop fully.
-
Dilute the solutions to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for the pentacyano(isoniazid)ferrate(II) complex is typically in the visible region.
-
Construct a calibration curve by plotting the absorbance versus the concentration of isoniazid.
-
For the determination of isoniazid in a sample, prepare the sample solution and treat it in the same manner as the standard solutions. Measure its absorbance and determine the concentration from the calibration curve.
Quantitative Data: Isoniazid Determination
| Parameter | Value | Reference |
| Linearity Range | 1 - 20 µg/mL | [1] |
| Limit of Detection (LOD) | 0.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1 µg/mL | [1] |
Application 2: Spectroscopic Detection of Nitric Oxide
This compound(II) can be used for the detection of nitric oxide (NO). The aquated form, aquapentacyanoferrate(II), reacts with NO to form the pentacyanonitrosylferrate(II) complex, [Fe(CN)₅NO]³⁻, which exhibits a characteristic UV-Vis spectrum.
Signaling Pathway: Nitric Oxide Detection
Caption: Reaction pathway for the detection of Nitric Oxide.
Experimental Protocol: Nitric Oxide Detection
1. Materials and Reagents:
-
This compound(II)
-
Nitric oxide (NO) gas or a reliable NO donor
-
Deoxygenated buffer solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
2. Preparation of Reagents:
-
Aquapentacyanoferrate(II) Solution: Prepare a solution of this compound(II) in deoxygenated buffer. The aquation to [Fe(CN)₅H₂O]³⁻ occurs in solution.[2] The concentration should be optimized based on the expected NO concentration and the path length of the cuvette.
-
Nitric Oxide Solution: Prepare a saturated solution of NO by bubbling NO gas through a deoxygenated buffer. The concentration of the saturated solution depends on the temperature and pressure.
3. Experimental Procedure:
-
Place the aquapentacyanoferrate(II) solution in a sealed cuvette with a septum.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Record the initial UV-Vis spectrum of the aquapentacyanoferrate(II) solution.
-
Inject a known amount of the NO solution into the cuvette using a gas-tight syringe.
-
Immediately start recording the UV-Vis spectra at regular time intervals to monitor the formation of the [Fe(CN)₅NO]³⁻ complex.[2] The formation can be followed by the appearance of new absorption bands characteristic of the nitrosyl complex.
-
The rate of formation of the complex is dependent on the NO concentration, allowing for its quantification.
Quantitative Data: Nitric Oxide Reaction Kinetics
The reaction between [Fe(CN)₅H₂O]³⁻ and NO is a complex process. The dissociation of NO from the resulting [Fe(CN)₅NO]³⁻ complex has been studied, providing insights into the stability of the adduct.
| Parameter | Value (at 25.0 °C, I = 0.1 M, pH 10.2) | Reference |
| Dissociation Rate Constant (k_d) | (1.58 ± 0.06) x 10⁻⁵ s⁻¹ | [2] |
| Activation Enthalpy (ΔH‡_d) | 106.4 ± 0.8 kJ mol⁻¹ | [2] |
| Activation Entropy (ΔS‡_d) | +20 ± 2 J K⁻¹ mol⁻¹ | [2] |
Application 3: Spectrophotometric Analysis of Aromatic Nitro Compounds
A significant application of this compound(II) is in the indirect spectrophotometric analysis of aromatic nitro compounds. The method involves the chemical reduction of the nitro group to a primary aromatic amine, which then reacts with the pentacyanoferrate(II) complex to form a colored adduct.
Experimental Workflow: Aromatic Nitro Compound Analysis
Caption: Workflow for the analysis of aromatic nitro compounds.
Experimental Protocol: Aromatic Nitro Compound Analysis
1. Materials and Reagents:
-
This compound(II)
-
Aromatic nitro compound of interest
-
Reducing agent (e.g., SnCl₂/HCl, or catalytic hydrogenation setup)
-
Appropriate buffer solutions
-
UV-Vis Spectrophotometer
2. Experimental Procedure:
-
Reduction of the Nitro Compound:
-
Dissolve a known amount of the aromatic nitro compound in a suitable solvent.
-
Add a reducing agent to convert the nitro group to an amine. The choice of reducing agent and reaction conditions (temperature, time) will depend on the specific nitro compound and should be optimized.
-
After the reduction is complete, neutralize the solution if necessary and dilute to a known volume.
-
-
Colorimetric Reaction:
-
Take an aliquot of the reduced sample solution containing the aromatic amine.
-
Add a solution of this compound(II). The concentration of the reagent and the reaction time should be optimized to ensure complete color development.
-
The reaction mixture should be buffered to an appropriate pH to facilitate the complexation reaction.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at its λmax against a reagent blank.
-
Quantify the concentration of the original nitro compound by using a calibration curve prepared with known concentrations of the nitro compound that have been subjected to the same reduction and colorimetric reaction steps.
-
Conclusion
This compound(II) is a valuable reagent in spectroscopy, offering versatile applications in the quantitative analysis of important pharmaceutical compounds like isoniazid, the detection of bioregulatory molecules such as nitric oxide, and the determination of environmental pollutants like aromatic nitro compounds. The protocols provided herein offer a foundation for researchers to develop and validate specific analytical methods tailored to their needs. The key to successful application lies in the careful optimization of reaction conditions and the use of appropriate controls and calibration standards.
References
Application Notes and Protocols for the Analytical Detection of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Trisodium pentacyanoaminoferrate, a compound of interest in various research and development fields. The following protocols are designed to offer robust and reliable analytical procedures for quality control, stability testing, and quantitative analysis.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound, leveraging its characteristic light absorption properties. This technique is particularly useful for purity assessment and stability studies by monitoring changes in absorbance.[1]
Application Note
This method allows for the determination of this compound concentration in solution by measuring its absorbance at a specific wavelength. The concentration is directly proportional to the absorbance, following the Beer-Lambert law. Stability studies can be performed by monitoring the absorbance of a solution over time under various conditions (e.g., pH, temperature, light exposure) to detect degradation.[1] A decrease in the absorbance at the characteristic maximum wavelength or the appearance of new peaks can indicate compound degradation.[1]
Experimental Protocol
Instrumentation:
-
A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
-
Matched quartz cuvettes with a 1 cm path length.
Reagents:
-
This compound reference standard of known purity.
-
High-purity water (e.g., Milli-Q or equivalent) or an appropriate buffer solution.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution of this compound in high-purity water at a concentration known to give a significant absorbance reading (e.g., 10-50 mg/L).
-
Scan the solution from 800 nm to 200 nm to obtain the full UV-Vis spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax). Based on available spectral data, a characteristic absorption band is expected.[2]
-
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a known volume of high-purity water to prepare a stock solution (e.g., 100 mg/L).
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations. The concentration range should bracket the expected concentration of the unknown samples.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the determined λmax, using high-purity water as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[3][4]
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression.
-
Quantitative Data Summary
| Parameter | Typical Expected Value | Reference |
| Wavelength Maximum (λmax) | To be determined experimentally from the spectrum | [2] |
| Linearity Range | Dependent on instrument and experimental setup | [3][4] |
| Correlation Coefficient (R²) | > 0.995 | [3][4] |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Electrochemical Detection
The iron center in this compound can reversibly shuttle between its +2 and +3 oxidation states, making it amenable to electrochemical analysis.[1] Cyclic Voltammetry (CV) is a powerful technique to study this redox behavior and can be adapted for quantitative purposes.
Application Note
This method utilizes the electrochemical properties of the Fe(II)/Fe(III) redox couple in the this compound complex. By applying a potential sweep and measuring the resulting current, the concentration of the analyte can be determined. The peak current in a cyclic voltammogram is proportional to the concentration of the electroactive species. This technique is highly sensitive and can be used for trace analysis.
Experimental Protocol
Instrumentation:
-
Potentiostat with cyclic voltammetry capabilities.
-
A standard three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode).
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter (Auxiliary) Electrode (e.g., Platinum wire).
-
Reagents:
-
This compound.
-
Supporting electrolyte solution (e.g., 0.1 M KCl or KNO₃ in high-purity water).
-
Polishing materials for the working electrode (e.g., alumina slurries).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with high-purity water and sonicate briefly in water to remove any polishing residues.
-
-
Electrochemical Cell Setup:
-
Add a known volume of the supporting electrolyte to the electrochemical cell.
-
Immerse the three electrodes in the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential range.
-
-
Sample Analysis:
-
Add a known concentration of this compound to the electrochemical cell.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the Fe(II)/Fe(III) redox couple. The exact potential range should be determined experimentally but can be guided by literature on similar pentacyanoferrate complexes.
-
Record the cyclic voltammogram. The scan will show a set of anodic and cathodic peaks corresponding to the oxidation and reduction of the iron center.
-
-
Quantitative Analysis:
-
To construct a calibration curve, prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Record the cyclic voltammogram for each standard solution under the same experimental conditions.
-
Measure the peak current (anodic or cathodic) for each concentration, correcting for the background current.
-
Plot the peak current versus the concentration and perform a linear regression to obtain the calibration curve.
-
Measure the peak current of the unknown sample and determine its concentration from the calibration curve.
-
Quantitative Data Summary
| Parameter | Typical Expected Value | Reference |
| Potential Range | To be determined experimentally | |
| Scan Rate | 50-100 mV/s (typical starting point) | |
| Linearity Range | To be determined experimentally | |
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | Potentially in the µg/L range | [5] |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a high-resolution separation technique suitable for ionic species like this compound. This method separates analytes based on their charge and can be used for both qualitative and quantitative analysis, as well as for stability-indicating assays.[6]
Application Note
This method is based on the separation of the negatively charged pentacyanoaminoferrate(II) anion from other components in a sample matrix using an anion-exchange column. The separated analyte is then detected by a UV detector. This technique is highly specific and can resolve the parent compound from its potential degradation products and impurities, making it a powerful stability-indicating method.[6]
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A gradient pump.
-
An autosampler.
-
A column thermostat.
-
A UV-Vis or Photodiode Array (PDA) detector.
-
-
Anion-exchange column suitable for the separation of inorganic anions (e.g., a polymer-based quaternary ammonium functionalized column).
Reagents:
-
This compound reference standard.
-
High-purity water.
-
Reagents for mobile phase preparation (e.g., sodium hydroxide, sodium perchlorate, or other suitable salts and buffers).
Procedure:
-
Chromatographic Conditions (starting point, to be optimized):
-
Column: A suitable anion-exchange column.
-
Mobile Phase: A gradient of an aqueous salt solution (e.g., sodium perchlorate) in a buffered solution (e.g., sodium hydroxide). The exact gradient program needs to be developed to achieve optimal separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV absorbance at a wavelength where the complex absorbs (to be determined from the UV-Vis spectrum).
-
Injection Volume: 10-100 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard in high-purity water.
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Dissolve the sample in high-purity water and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calibration:
-
Inject the standard solutions to establish the retention time and to generate a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis to determine the linearity and obtain the calibration equation.
-
Inject the sample solutions to determine the concentration of this compound.
-
-
Forced Degradation Study (for stability-indicating method development):
-
Subject solutions of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Analyze the stressed samples by the developed IEC method to ensure that the degradation products are well-separated from the parent peak.
-
Quantitative Data Summary
| Parameter | Typical Expected Value | Reference |
| Linearity Range | To be determined experimentally (e.g., 0.2 - 200 mg/L) | [7] |
| Correlation Coefficient (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantitation (LOQ) | To be determined experimentally | |
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 98-102% |
Visualizations
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.smith.edu [science.smith.edu]
Application Notes and Protocols: Trisodium Pentacyanoaminoferrate in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of trisodium pentacyanoaminoferrate in electrochemical studies, with a focus on its potential use in the development of sensors for neurotransmitters and other pharmaceuticals. This document outlines detailed experimental protocols and presents quantitative data from relevant electrochemical sensing applications.
Introduction to this compound in Electrochemistry
This compound, Na₃[Fe(CN)₅NH₃], is a coordination compound of significant interest in electrochemical research. Its utility stems from the reversible one-electron redox reaction of the iron center (Fe(II)/Fe(III)), which can be exploited for electrocatalytic purposes.[1] This property makes it a promising candidate for the modification of electrode surfaces to facilitate the sensitive and selective detection of various analytes, particularly those of biological and pharmaceutical importance.
The modification of electrode surfaces with this compound can enhance the electron transfer kinetics of sluggish electrochemical reactions, leading to lower overpotentials and increased signal sensitivity. These modified electrodes can be employed in various electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), for the quantitative analysis of target molecules.
Application: Electrochemical Sensing of Dopamine and Ascorbic Acid
A primary application of modified electrodes in neurochemistry and drug development is the sensitive and selective detection of neurotransmitters like dopamine (DA). A significant challenge in this area is the interference from ascorbic acid (AA), which is present in high concentrations in biological fluids and oxidizes at a similar potential to dopamine on bare electrodes. Electrode modification with electrocatalytic materials can help to resolve the voltammetric signals of these two compounds.
While direct studies utilizing this compound for this specific application are not extensively documented in the provided search results, its iron-cyanide core is analogous to other metal hexacyanoferrates that have shown catalytic activity. The protocols and data presented below are based on established methods for dopamine and ascorbic acid detection using modified electrodes and can be adapted for a this compound-based sensor.
Data Presentation
The following tables summarize the performance of various modified electrodes for the electrochemical detection of dopamine and ascorbic acid, providing a benchmark for the development of new sensors.
Table 1: Performance of Modified Electrodes for Dopamine (DA) Detection
| Electrode Modifier | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Iron Oxide/Reduced Graphene Oxide | DPV | 0.5 - 100 | 0.12 | [2] |
| Graphene/PEDOT:PSS/Au-Ag Core-Shell | DPV | 0.2 - 100 | 0.01 | [3] |
| Carbon Black Nanoparticles | Voltammetry | Not Specified | Not Specified | [4] |
| Graphene Oxide/Chitosan | SWV | 4 - 18 | 2.67 | [5] |
Table 2: Performance of Modified Electrodes for Ascorbic Acid (AA) Detection
| Electrode Modifier | Analytical Technique | Linear Range (mM) | Limit of Detection (LOD) (μM) | Reference |
| Iron Oxide/Reduced Graphene Oxide | DPV | 1 - 9 | 0.42 | [2] |
| Methionine/Carbon Paste | CV | 0.005 - 0.12 | Not Specified | [6] |
| Poly(aniline-co-m-ferrocenylaniline) | CV | Not Specified | Not Specified | [7] |
Experimental Protocols
This section provides detailed methodologies for the preparation of a this compound modified electrode and its application in the electrochemical detection of dopamine and ascorbic acid.
Preparation of this compound Modified Glassy Carbon Electrode (GCE)
This protocol describes a general method for modifying a glassy carbon electrode with this compound.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
High purity water (e.g., Milli-Q)
-
Alumina slurry (0.3 and 0.05 μm)
-
Ethanol
-
Nitrogen gas
Protocol:
-
Polishing the GCE:
-
Polish the GCE surface with 0.3 μm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with high purity water.
-
Polish with 0.05 μm alumina slurry for 5 minutes.
-
Rinse thoroughly with high purity water.
-
-
Sonication:
-
Sonicate the polished GCE in ethanol for 2 minutes to remove any adsorbed alumina particles.
-
Sonicate in high purity water for another 2 minutes.
-
-
Drying:
-
Dry the electrode under a gentle stream of nitrogen gas.
-
-
Modification (Drop-Casting Method):
-
Prepare a 10 mM solution of this compound in high purity water.
-
Carefully drop-cast a small volume (e.g., 5-10 μL) of the solution onto the GCE surface.
-
Allow the solvent to evaporate at room temperature or under a gentle heat lamp to form a uniform film.
-
-
Conditioning:
-
The modified electrode may require electrochemical conditioning in the supporting electrolyte to obtain a stable voltammetric response. This typically involves cycling the potential for a set number of cycles until a reproducible voltammogram is observed.
-
Electrochemical Detection of Dopamine and Ascorbic Acid
This protocol outlines the use of the modified GCE for the simultaneous detection of dopamine and ascorbic acid using cyclic voltammetry.
Materials and Equipment:
-
This compound modified GCE (working electrode)
-
Ag/AgCl (saturated KCl) electrode (reference electrode)
-
Platinum wire electrode (counter electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Dopamine stock solution
-
Ascorbic acid stock solution
-
Nitrogen or Argon gas
Protocol:
-
Setup:
-
Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a nitrogen/argon atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Record a cyclic voltammogram of the supporting electrolyte (PBS) to establish the background current. The potential range can be set from -0.2 V to +0.8 V at a scan rate of 50 mV/s.
-
-
Analyte Addition:
-
Add a known concentration of ascorbic acid to the electrochemical cell and record the cyclic voltammogram.
-
Subsequently, add a known concentration of dopamine to the same solution and record the cyclic voltammogram.
-
-
Data Acquisition:
-
Calibration Curve:
-
To perform quantitative analysis, create a calibration curve by measuring the peak currents at different concentrations of the analyte.
-
The peak current is expected to be linearly proportional to the concentration of the analyte within a certain range.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the electrochemical detection.
Caption: Workflow for the preparation and use of a modified electrode.
Caption: Proposed electrocatalytic mechanism for dopamine detection.
References
- 1. asdlib.org [asdlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Sensors based on Gold–Silver Core–Shell Nanoparticles Combined with a Graphene/PEDOT:PSS Composite Modified Glassy Carbon Electrode for Paraoxon-ethyl Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Modifications to Carbon-Based Electrodes to Improve the Electrochemical Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. Electrochemical oxidation and determination of ascorbic acid present in natural fruit juices using a methionine modified carbon paste electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Trisodium Pentacyanoaminoferrate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃], is a coordination compound of iron that has garnered attention for its catalytic activity, particularly in oxidative coupling reactions. The core of its catalytic function lies in the ability of the central iron atom to cycle between its Fe(II) and Fe(III) oxidation states, facilitating electron transfer processes.[1] This document provides detailed application notes and protocols for the use of this compound as a catalyst, with a primary focus on its well-documented role in the synthesis of substituted aromatic amines, a critical transformation in the development of pharmaceuticals and other high-value organic molecules.
Catalytic Applications: Oxidative Dimerization of Anilines
A significant application of this compound is in the catalytic oxidative dimerization of anilines to produce valuable p-phenylenediamine derivatives. This process is particularly relevant in the synthesis of N-phenyl-p-phenylenediamine (PPDA), an important antioxidant and intermediate in the production of dyes, polymers, and pharmaceuticals.
The overall transformation involves a two-step process:
-
Oxidation: Aniline is oxidized in the presence of this compound and an oxidizing agent (such as oxygen or hydrogen peroxide) to form an N-phenyl-p-phenylenediamino-pentacyano ferrate complex.
-
Reduction: The resulting complex is then reduced to yield the final N-phenyl-p-phenylenediamine product.
This catalytic system offers a pathway to valuable chemical intermediates under controlled conditions.
Quantitative Data
The efficiency of the this compound catalyzed synthesis of N-phenyl-p-phenylenediamine is influenced by various reaction parameters. The following table summarizes the results from a representative experiment.
| Parameter | Value | Reference |
| Catalyst | This compound (II) | Patent EP1316531A1 |
| Substrate | Aniline | Patent EP1316531A1 |
| Oxidizing Agent | Oxygen | Patent EP1316531A1 |
| Reducing Agent | Hydrogen with metal catalyst | Patent EP1316531A1 |
| Aniline Conversion | 91% | Patent EP1316531A1 |
| Yield (based on aniline conversion) | 91% | Patent EP1316531A1 |
Experimental Protocols
Synthesis of this compound(II)
The catalyst is typically prepared by the reduction of sodium nitroprusside (sodium pentacyanonitrosylferrate(II)) with ammonia.[1]
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated ammonia solution (28-30%)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve sodium nitroprusside in deionized water at 0-5 °C.
-
Slowly add concentrated ammonia solution to the cooled sodium nitroprusside solution with constant stirring.
-
Maintain the reaction mixture at 0-5 °C for several hours until a yellow-brown precipitate forms.
-
Filter the precipitate and wash it with cold ethanol, followed by diethyl ether.
-
Dry the resulting this compound(II) product under vacuum.
Catalytic Synthesis of N-phenyl-p-phenylenediamine (PPDA)
This protocol is based on the process described in patent EP1316531A1.
Materials:
-
This compound(II)
-
Aniline
-
Heterogeneous metal catalyst (e.g., Palladium on carbon)
-
Distilled water
-
Oxygen gas
-
Hydrogen gas
-
Suitable organic solvent for extraction (e.g., toluene)
Equipment:
-
High-pressure autoclave (e.g., Magna-Drive)
Procedure:
Step 1: Oxidation
-
Charge a high-pressure autoclave with this compound(II), aniline, the heterogeneous metal catalyst, and distilled water.
-
Seal the autoclave and purge it with oxygen.
-
Pressurize the autoclave with oxygen to the desired pressure (e.g., 250 psig).
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with constant agitation for a specified time (e.g., 3 hours).
-
After the reaction, cool the autoclave to room temperature and vent the excess oxygen.
Step 2: Reduction
-
Purge the autoclave with nitrogen and then with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500 psig).
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with constant agitation for a specified time (e.g., 3 hours).
-
After the reduction is complete, cool the autoclave to room temperature and vent the excess hydrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
The organic layer contains the N-phenyl-p-phenylenediamine product, which can be further purified by standard techniques such as distillation or crystallization.
Proposed Catalytic Mechanism and Workflow
The catalytic cycle for the oxidative dimerization of aniline is believed to proceed through a series of steps involving the Fe(II)/Fe(III) redox couple.
Figure 1: Proposed catalytic cycle for the oxidative dimerization of aniline.
The experimental workflow for the synthesis of N-phenyl-p-phenylenediamine can be visualized as a two-step process.
Figure 2: Experimental workflow for PPDA synthesis.
Potential for Other Catalytic Applications
The demonstrated ability of this compound to catalyze oxidative C-N coupling suggests its potential in a broader range of organic transformations. While specific, well-documented protocols for other reactions are less common in the literature, the underlying catalytic principle could be extended to:
-
Oxidative cross-coupling reactions: Coupling of anilines with other nucleophiles such as phenols or thiols.
-
Polymerization reactions: Catalyzing the oxidative polymerization of monomers like aniline to form conductive polymers.[2]
-
Environmental Catalysis: The redox properties of the iron center could be explored for the catalytic degradation of organic pollutants in wastewater.
Further research is warranted to explore the full catalytic potential of this compound in these and other areas of synthetic and environmental chemistry. The development of new catalytic systems based on this readily available and inexpensive iron complex could offer sustainable alternatives to more costly noble metal catalysts.
References
Protocols for handling and storage of Trisodium pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and stability assessment of Trisodium pentacyanoaminoferrate. This information is critical for ensuring the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₃FeN₆Na₃[1][2] |
| Molecular Weight | 271.93 g/mol [1][2][3] |
| Appearance | Yellow-green solid[1] |
| Solubility | Highly soluble in water[1] |
| GHS Hazard Statements | H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled[3] |
| GHS Signal Word | Danger[1][3] |
Handling Protocols
This compound is classified as a toxic substance and requires careful handling to minimize exposure.[3] Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves after use.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[4][5] A face shield is recommended when handling larger quantities.[4] |
| Lab Coat | A full-length laboratory coat, buttoned, is required. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. Ensure proper fit and training before use.[5] |
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Spill Response
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] For a liquid spill, absorb with an inert material and place in a sealed container. All spill cleanup materials should be disposed of as hazardous waste.
Storage Protocols
Proper storage is crucial to maintain the stability and integrity of this compound.
Storage Conditions
| Parameter | Condition |
| Temperature | Store in a cool, dry place.[6] While a specific temperature range is not defined, refrigerated storage (2-8 °C) is recommended for long-term stability. |
| Humidity | Store in a desiccated environment to prevent degradation. |
| Light | Protect from light. Store in an opaque container or in a dark cabinet.[1] |
| Atmosphere | For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Keep in a tightly sealed, non-reactive container. |
Experimental Protocols: Stability Assessment
The stability of this compound can be assessed in both solid and solution states.
Solid-State Stability: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal decomposition profile of solid this compound.
Methodology:
-
Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Set the heating rate (e.g., 10 °C/min).
-
Set the temperature range (e.g., 25 °C to 600 °C).
-
Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
-
Analysis:
-
Place the crucible in the TGA furnace.
-
Tare the balance.
-
Start the heating program.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
The onset temperature of significant mass loss indicates the beginning of decomposition.
-
Solution Stability: UV-Visible Spectrophotometry
This protocol describes a method to monitor the degradation of this compound in an aqueous solution over time.
Methodology:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). Protect the solution from light.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a suitable concentration for UV-Vis analysis (e.g., to an absorbance of ~1 AU at the λmax).
-
-
Initial Measurement (Time = 0):
-
Record the UV-Vis spectrum of the working solution from 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Incubation:
-
Store the working solution under specific conditions to be tested (e.g., room temperature, 40°C, exposure to light).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at λmax over time. A decrease in absorbance indicates degradation of the compound.[1]
-
The rate of degradation can be calculated from the change in absorbance over time.
-
The following diagram illustrates the workflow for the solution stability study.
Disposal
All waste containing this compound, including unused product, contaminated materials, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]
Disclaimer: These protocols are intended as a guide and should be adapted to specific laboratory conditions and regulatory requirements. A thorough risk assessment should be conducted before handling this compound.
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-311761) | 14099-05-9 [evitachem.com]
- 3. Ferrate(3-), amminepentakis(cyano-C)-, trisodium | C5H3FeN6Na3 | CID 167002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.fr [fishersci.fr]
Application Notes and Protocols: Trisodium Pentacyanoaminoferrate as a Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trisodium pentacyanoaminoferrate as a versatile precursor in chemical synthesis, with a focus on its applications in the preparation of pharmaceutically relevant compounds and in analytical methods crucial for drug development.
Application Note 1: Synthesis of this compound
This compound, Na₃[Fe(CN)₅NH₃], is a valuable starting material in coordination chemistry and synthetic organic chemistry. Its preparation from sodium nitroprusside is a well-established method, involving the substitution of the nitrosyl ligand with an amino group. The success of this synthesis is highly dependent on careful control of reaction conditions to maximize yield and purity.
The primary and most widely utilized method for synthesizing this compound involves the reduction of sodium nitroprusside (Na₂[Fe(CN)₅NO]) with ammonia. This reaction is typically carried out at low temperatures to minimize the formation of impurities. The product is isolated as a yellow-green precipitate that is soluble in water.
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Purpose |
| Starting Material | Sodium Nitroprusside (Na₂[Fe(CN)₅NO]) | Provides the pentacyanoferrate(II) core. |
| Reagent | Concentrated Ammonia (NH₃) solution | Acts as the reducing agent and source of the amino ligand. |
| Temperature | 0–5 °C | Minimizes side reactions and decomposition of the product. |
| pH | 10–12 (alkaline) | Facilitates the nucleophilic attack by ammonia and stabilizes the product. |
| Reaction Time | ~24 hours | Allows for the complete conversion of the sodium nitroprusside. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents the oxidation of the Fe(II) center to Fe(III). |
| Purification | Washing with absolute ethanol | Removes excess ammonia and other impurities. |
Experimental Protocol 1: Preparation of this compound
Materials:
-
Sodium nitroprusside (10 g)
-
Concentrated ammonia solution (32%, 55 mL)
-
Absolute ethanol
-
Calcium chloride
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
In a suitable flask, dissolve 10 g of sodium nitroprusside in 55 mL of 32% ammonia solution.
-
Place the flask in an ice bath on a magnetic stirrer and stir the solution in the dark at 0–5 °C for 24 hours.
-
A yellow-green precipitate of this compound will form.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with absolute ethanol to remove any remaining ammonia.
-
Partially dry the product in a desiccator containing sulfuric acid.
-
For long-term storage, keep the compound in a desiccator over calcium chloride.
Expected Yield: The yield of this reaction is typically high, often exceeding 80%, depending on the strict adherence to the reaction conditions.
Application Note 2: Precursor for the Synthesis of Substituted Aromatic Amines
A significant application of this compound in organic synthesis is its use as a precursor for the preparation of substituted aromatic amines. This method is particularly useful for the synthesis of N-phenyl-p-phenylenediamine and related structures, which are important intermediates in the pharmaceutical and polymer industries. The overall process involves two main stages: the oxidation of a primary aromatic amine in the presence of the pentacyanoferrate complex, followed by the catalytic reduction of the resulting intermediate complex.
This synthetic route offers a controlled method for the selective introduction of substituents onto an aromatic amine ring.
Experimental Workflow for Synthesis of Substituted Aromatic Amines
Experimental Protocol 2: General Method for the Preparation of Substituted Aromatic Amines
Materials:
-
This compound
-
Starting aromatic amine (e.g., aniline)
-
Oxygen or Hydrogen Peroxide
-
Heterogeneous metal catalyst (e.g., 5% Pd/C)
-
Hydrogen gas source
-
Suitable solvent (e.g., water)
-
Pressure reactor
Procedure:
Step 1: Oxidation and Formation of the Arylenediaminopentacyanoferrate Complex
-
Dissolve this compound and the starting aromatic amine in water in a pressure reactor.
-
Pressurize the reactor with oxygen or add hydrogen peroxide as the oxidizing agent.
-
Heat the mixture at an elevated temperature to facilitate the oxidation and complex formation. The specific temperature and pressure will depend on the substrate.
-
Monitor the reaction until the starting aromatic amine is consumed.
Step 2: Catalytic Reduction of the Intermediate Complex
-
To the reaction mixture containing the arylenediaminopentacyanoferrate complex, add a heterogeneous metal catalyst (e.g., 5% Pd/C).
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction under hydrogen pressure and elevated temperature until the reduction is complete.
-
Cool the reactor, filter off the catalyst, and isolate the substituted aromatic amine product from the aqueous solution.
Table 2: Representative Synthesis of Substituted Aromatic Amines
| Starting Aromatic Amine | Oxidizing Agent | Reduction Catalyst | Product | Potential Application |
| Aniline | Oxygen | Pd/C | N-phenyl-p-phenylenediamine | Pharmaceutical intermediate, antioxidant |
| p-Toluidine | Hydrogen Peroxide | Pt/C | N-(p-tolyl)-p-phenylenediamine | Intermediate for dyes and polymers |
| p-Anisidine | Oxygen | Rh/C | N-(p-methoxyphenyl)-p-phenylenediamine | Precursor for organic electronics |
Application Note 3: Application in Spectrophotometric Analysis
This compound and related compounds are valuable reagents in analytical chemistry for the spectrophotometric determination of various analytes, including aromatic amines. This application is based on the formation of intensely colored complexes upon the substitution of the ammine ligand with the analyte. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte, allowing for its quantification.
This analytical method is particularly relevant in pharmaceutical quality control for the determination of drug substances that contain aromatic amine functionalities.
Logical Relationship in Spectrophotometric Analysis
Experimental Protocol 3: Spectrophotometric Determination of an Aromatic Amine
Materials:
-
This compound
-
Standard solution of the aromatic amine analyte
-
Buffer solution of appropriate pH
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
1. Preparation of Reagents:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Prepare a stock solution of the aromatic amine standard in a suitable solvent.
2. Construction of a Calibration Curve:
-
Prepare a series of standard solutions of the aromatic amine by diluting the stock solution to different known concentrations.
-
To each standard solution, add a fixed volume of the this compound solution and buffer.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
3. Analysis of a Sample:
-
Prepare the sample solution containing the unknown concentration of the aromatic amine.
-
Treat the sample solution in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the aromatic amine in the sample by interpolating its absorbance on the calibration curve.
Table 3: Analytical Parameters for Spectrophotometric Determination of Aromatic Amines
| Analyte | λmax (nm) | Linear Range (ppm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| 1,4-Phenylenediamine | 562 | 0.17–1.6 | 4.7 x 10⁴ |
| 2,4-Diaminotoluene | 562 | 0.45–3.7 | 2.0 x 10⁴ |
| 8-Aminoquinoline | 562 | 0.51–3.4 | 1.6 x 10⁴ |
Note: Data presented for a similar system using an Fe(III)-ferrozine complex which follows a comparable analytical principle[1]. The λmax may vary depending on the specific pentacyanoferrate complex formed.
References
Application Notes and Protocols: Experimental Setup for Studying Trisodium Pentacyanoaminoferrate Reactions
Introduction
Trisodium pentacyanoaminoferrate, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound that has garnered significant interest in various fields of chemistry and materials science.[1] Its development arose from the mid-20th century expansion of coordination chemistry, particularly in studies related to Prussian blue analogs.[1] The compound typically features an iron center in the +2 oxidation state (Fe(II)), which can be oxidized to the +3 state (Fe(III)), a reversible redox process that is central to its reactivity.[2] this compound serves as a valuable precursor for synthesizing a range of monosubstituted pentacyanoferrate(II) complexes through the substitution of its ammonia (ammine) ligand.[2][3][4] This reactivity makes it a key component in analytical chemistry and a model compound for studying ligand exchange kinetics and redox processes.[1] These application notes provide detailed protocols for the synthesis, characterization, and study of reactions involving this versatile compound.
I. Synthesis Protocols
The synthesis of this compound can be achieved through several precursor-based methods. The most common and established protocol involves the controlled reduction of sodium nitroprusside.[2] An alternative method utilizes ferrous chloride as the iron source.[1][5]
Protocol 1: Synthesis via Reduction of Sodium Nitroprusside
This method is the most widely used for producing this compound.[2] It involves the substitution of the nitrosyl (NO) ligand in sodium nitroprusside with an ammonia (NH₃) ligand in an alkaline environment.[2]
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO])
-
Concentrated Ammonia solution (NH₃) or Sodium Hydroxide (NaOH)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Reaction vessel (three-neck flask)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a gas inlet for inert gas, and a dropping funnel. The entire setup should be placed in an ice bath to maintain a low temperature.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to create strict anaerobic conditions. This is crucial to prevent the oxidation of the Fe(II) center in the final product to Fe(III), which can lead to the formation of impurities like Prussian blue.[2]
-
Reactant Preparation: Prepare a concentrated solution of ammonia. This solution acts as both a reactant and the medium to maintain the required alkaline pH.[2]
-
Reaction Execution: Dissolve sodium nitroprusside in deoxygenated water and place it in the dropping funnel. Slowly add the sodium nitroprusside solution to the chilled, stirring ammonia solution.
-
Maintain Conditions: Continuously monitor and maintain the reaction temperature between 0°C and 5°C. The pH must be kept within the range of 10 to 12 to facilitate the nucleophilic attack of ammonia on the nitrosyl ligand and to ensure the stability of the product.[2]
-
Product Formation: The formation of the product is indicated by the appearance of a yellow-green precipitate.[2]
-
Isolation and Purification: Once the reaction is complete, the precipitate is collected by filtration, washed with cold, deoxygenated water, and dried under vacuum.
Protocol 2: Synthesis from Ferrous Chloride
This method involves the direct reaction of an iron(II) salt with sodium cyanide and ammonia.[1][5]
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium cyanide (NaCN)
-
Ammonium hydroxide (NH₄OH)
-
Hypophosphorous acid (stabilizer)[5]
-
Deoxygenated water
Procedure:
-
Solution Preparation: Prepare an aqueous solution of ferrous chloride tetrahydrate, stabilized with a small amount of hypophosphorous acid.[5] Prepare a separate aqueous solution of sodium cyanide.
-
Reaction Vessel: In a reaction vessel, place an aqueous solution of ammonium hydroxide (2 to 10 equivalents).[5]
-
Concurrent Addition: Concurrently and slowly add the ferrous chloride solution and the sodium cyanide solution to the stirring ammonium hydroxide solution.[5] The ratio of ferrous chloride to sodium cyanide should be 1 to 5 equivalents.[5]
-
Reaction and Isolation: Allow the reaction mixture to stir until completion. The product, this compound(II), can then be isolated from the reaction mixture through filtration and subsequent purification steps as described in Protocol 1.[5]
II. Experimental Protocols for Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic techniques are powerful tools for this purpose.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups, particularly the C≡N stretch, which is characteristic of cyanide ligands.
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
-
Background Spectrum: Collect a background spectrum of the pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and collect the infrared spectrum.
-
Data Analysis: Identify the characteristic vibrational frequencies. The C≡N stretching and Fe-C≡N vibrational frequencies are sensitive to the nature of the substituent ligand.[3]
Protocol 4: UV-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within the complex and can be used to monitor reaction progress in real-time.[2]
Procedure:
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized complex of a known concentration.
-
Blank Measurement: Use deionized water as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the absorbance spectrum of the solution over the UV-visible range.
-
Analysis: Analyze the position and intensity of absorption bands, which correspond to d-d transitions and charge-transfer bands of the iron complex.
Protocol 5: Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of the iron nucleus, providing precise information on its oxidation state and the symmetry of the complex.[3][4]
Procedure:
-
Sample Preparation: The solid, powdered sample is placed in a sample holder.
-
Data Acquisition: The spectrum is obtained at a specific temperature (e.g., room temperature or cryogenic temperatures).[4]
-
Data Analysis: The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
-
Isomer Shift (δ): Provides information about the s-electron density at the iron nucleus, which is related to the oxidation state. Values for pentacyanoferrate(II) complexes are nearly constant, suggesting the s-electron density is not significantly affected by the substitution of the sixth ligand.[3][4]
-
Quadrupole Splitting (ΔEQ): A non-zero value indicates a distortion from perfect octahedral geometry. For a series of Na₃[Fe(CN)₅L] complexes, these values typically vary in a limited range, indicating only small distortions in the octahedral geometry upon substitution.[3][4]
-
III. Protocols for Reactivity Studies
The primary reactivity of this compound involves the substitution of the ammine ligand and the redox chemistry of the central iron atom.
Protocol 6: Ligand Substitution Reaction
This protocol describes a general method for studying the substitution of the ammine ligand with another ligand (L), such as an aromatic amine.[2]
Procedure:
-
Reactant Preparation: Dissolve a known amount of synthesized this compound in an appropriate deoxygenated solvent. Prepare a solution of the incoming ligand (L).
-
Reaction: Mix the two solutions in a reaction vessel under an inert atmosphere. The reaction often proceeds via the substitution of the ammine ligand in the [Fe(CN)₅NH₃]³⁻ complex by the new ligand.[2]
-
Monitoring: The reaction can be monitored in real-time using UV/Vis spectroscopy by observing changes in the absorption spectrum, as the formation of the new pentacyanoferrate(II) adduct often results in a stable and intensely colored product.[2]
-
Product Isolation: Once the reaction is complete, the new complex, [Fe(CN)₅L]³⁻, can be isolated by precipitation, followed by filtration, washing, and drying.
-
Characterization: Characterize the final product using the methods described in Section II (FTIR, UV/Vis, Mössbauer) to confirm the substitution.
IV. Data Presentation
Quantitative data from spectroscopic and kinetic studies are crucial for understanding the properties and reactivity of these complexes.
Table 1: Mössbauer Spectroscopy Data for Selected Pentacyanoferrate(II) Complexes
This table summarizes Mössbauer parameters for this compound and related complexes where the ammine group is substituted by various other amines. The data show that while the isomer shift (δ) remains relatively constant, the quadrupole splitting (ΔEQ) shows minor variations, indicating small changes in the symmetry of the complex.[3][4]
| Complex (Na₃[Fe(CN)₅L]·nH₂O) | Ligand (L) | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |
| This compound | -NH₃ | ~0.26 - 0.28 | 0.68 - 0.71 | [3][4] |
| -CH₃NH₂ | ~0.26 - 0.28 | 0.73 - 0.76 | [3][4] | |
| -C₂H₅NH₂ | ~0.26 - 0.28 | 0.75 - 0.78 | [3][4] | |
| n-C₃H₇NH₂ | ~0.27 - 0.28 | 0.76 - 0.80 | [3][4] | |
| n-C₄H₉NH₂ | ~0.27 - 0.28 | 0.77 - 0.80 | [3][4] | |
| Pyridine | ~0.26 - 0.28 | 0.70 - 0.73 | [3][4] | |
| Isomer shift values are relative to sodium nitroprusside. |
Table 2: Kinetic Data for a Representative Substitution Reaction
This table presents kinetic data for the substitution reaction involving the aquated pentacyanoferrate(II) complex, [Fe(CN)₅(OH₂)]³⁻, which is a common intermediate in substitution reactions of pentacyanoferrates in aqueous solution.
| Reaction Parameter | Value | Conditions | Reference |
| Formation Rate of [Fe(CN)₅(inh)]³⁻ | 3.25 × 10² dm³ mol⁻¹ s⁻¹ | Aqueous solution at 25 °C | [6] |
| Release Rate of inh from [Fe(CN)₅(inh)]³⁻ | 7.3 × 10⁻⁴ s⁻¹ | Aqueous solution at 25 °C | [6] |
| Activation Enthalpy (ΔH‡) | 108 kJ mol⁻¹ | - | [6] |
| Activation Entropy (ΔS‡) | 59.8 J K⁻¹ mol⁻¹ | - | [6] |
| *inh = isonicotinohydrazide |
References
- 1. Buy this compound (EVT-311761) | 14099-05-9 [evitachem.com]
- 2. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP1316531A1 - Method of making trisodium pentacyanoamminoferrate II and use thereof in a method for preparing substituted aromatic amines - Google Patents [patents.google.com]
- 6. Preparation and properties of trisodium pentacyano(isonicotinohydrazide)ferrate(II) hexahydrate and the kinetics of its substitution reactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Situ Spectroscopic Analysis of Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in situ spectroscopic analysis of Trisodium pentacyanoaminoferrate (Na₃[Fe(CN)₅NH₃]), a compound of interest in various research and pharmaceutical contexts. The following protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to enable real-time monitoring of its synthesis and quantitative analysis.
Introduction
This compound is a coordination compound with the molecular formula C₅H₃FeN₆Na₃ and a molecular weight of 271.93 g/mol .[1][2][3] It is typically synthesized through the reduction of sodium nitroprusside with ammonia.[2] In situ spectroscopic techniques are invaluable for monitoring the kinetics of this synthesis, ensuring product quality, and analyzing its stability. These methods offer real-time data acquisition without the need for sample extraction, preserving the integrity of the reaction medium.
In Situ UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful technique for monitoring the formation of this compound by tracking changes in the electronic transitions of the iron complex. The formation of the pentacyanoaminoferrate(II) complex from sodium nitroprusside involves a distinct color change, which can be quantitatively monitored.
Quantitative Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| Sodium Nitroprusside (precursor) | ~394, ~498 | Not specified | Aqueous solution |
| This compound | Not specified | Not specified | Aqueous solution |
| Fe(III)-SCN- complex (for competitive binding studies) | 450-460 | Varies with conditions | Aqueous, acidic |
Experimental Protocol: In Situ Monitoring of Synthesis
-
Instrumentation:
-
UV-Vis spectrophotometer equipped with a fiber optic immersion probe.
-
Reaction vessel with a port for the immersion probe.
-
Temperature control system (e.g., a cryostat or ice bath) to maintain the reaction temperature between 0-5°C.[2]
-
Stirring mechanism.
-
-
Reagents:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Ammonia solution (NH₃)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of sodium nitroprusside in the reaction vessel.
-
Cool the solution to the desired reaction temperature (0-5°C).
-
Insert the fiber optic immersion probe into the reaction mixture, ensuring the light path is submerged.
-
Begin continuous stirring.
-
Acquire a blank spectrum of the initial sodium nitroprusside solution.
-
Initiate the reaction by adding the ammonia solution to the vessel.
-
Begin acquiring UV-Vis spectra at regular intervals (e.g., every 30-60 seconds) over the desired wavelength range (e.g., 300-700 nm).
-
Monitor the decrease in the absorbance peaks of sodium nitroprusside (~394 and ~498 nm) and the emergence of new absorbance features corresponding to the formation of this compound.
-
Continue data acquisition until the reaction reaches completion, as indicated by the stabilization of the spectra.
-
-
Data Analysis:
-
Plot absorbance at a characteristic wavelength for the product versus time to obtain a reaction kinetic profile.
-
If the molar absorptivity of the product is known or determined, the concentration profile can be calculated using the Beer-Lambert law.
-
In Situ Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of molecules and is particularly useful for identifying and quantifying cyanide-containing complexes. It can be used to monitor the conversion of the nitrosyl ligand in sodium nitroprusside to the ammine ligand in this compound.
Quantitative Data
| Compound/Vibrational Mode | Raman Shift (cm⁻¹) | Assignment |
| Fe(II)-CN stretch | ~2040 - 2090 | C≡N stretching in ferrocyanides |
| Fe(III)-CN stretch | ~2114 - 2160 | C≡N stretching in ferricyanides |
| Fe-CN deformation (Fe(II)) | ~590 - 600 | Bending mode |
| Fe-CN deformation (Fe(III)) | ~540 - 550 | Bending mode |
| Fe-N stretch (in ammine complex) | ~350 - 506 | Stretching of the iron-nitrogen bond |
Note: These are typical ranges for related iron-cyanide complexes and may vary slightly for this compound.[4][5][6]
Experimental Protocol: In Situ Reaction Monitoring
-
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Immersion probe or a non-contact optic coupled to the spectrometer.
-
Reaction vessel compatible with the Raman probe.
-
Temperature control and stirring as described for UV-Vis.
-
-
Reagents:
-
As described for the UV-Vis protocol.
-
-
Procedure:
-
Set up the reaction as described for UV-Vis spectroscopy.
-
Position the Raman probe to focus the laser into the reaction mixture.
-
Acquire a spectrum of the initial sodium nitroprusside solution.
-
Initiate the reaction by adding the ammonia solution.
-
Collect Raman spectra at regular intervals.
-
Monitor the disappearance of the characteristic NO stretching band of sodium nitroprusside and the appearance of new bands corresponding to the Fe-NH₃ and the shifted C≡N stretching frequencies of the product.
-
-
Data Analysis:
-
Track the intensity of a characteristic product peak (e.g., a specific C≡N stretch) over time to follow the reaction progress.
-
The ratio of product to reactant peak intensities can be used for semi-quantitative analysis of the reaction conversion.
-
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is highly effective for monitoring changes in functional groups during a chemical reaction. Attenuated Total Reflectance (ATR) FTIR probes are particularly well-suited for in situ analysis of liquid-phase reactions.
Quantitative Data
| Compound/Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Fe(II)-CN stretch | ~2040 - 2098 | C≡N stretching in ferrocyanides[7] |
| Fe(III)-CN stretch | ~2114 | C≡N stretching in ferricyanides[7] |
| Fe-CN deformation (Fe(II)) | ~600 | Bending mode[4] |
| Fe-CN deformation (Fe(III)) | ~540 - 550 | Bending mode[4] |
| Adsorbed species on electrode | ~2098 | C≡N stretch of Prussian blue-like species[7] |
Experimental Protocol: In Situ Reaction Monitoring
-
Instrumentation:
-
FTIR spectrometer equipped with a diamond or silicon ATR immersion probe.
-
Reaction vessel with a port for the ATR probe.
-
Temperature control and stirring.
-
-
Reagents:
-
As described for the UV-Vis protocol.
-
-
Procedure:
-
Set up the reaction vessel and reagents as previously described.
-
Insert the ATR probe into the reaction mixture.
-
Collect a background spectrum of the solvent (deionized water).
-
Collect a spectrum of the initial sodium nitroprusside solution.
-
Initiate the reaction with the addition of ammonia.
-
Record FTIR spectra at regular time intervals.
-
Monitor the changes in the cyanide stretching region (~2000-2200 cm⁻¹) and other relevant spectral regions.
-
-
Data Analysis:
-
The appearance of a new peak or a shift in the cyanide stretching frequency can be used to monitor the formation of this compound.
-
Quantitative analysis can be performed by creating a calibration curve or using methods like standard addition to correlate absorbance with concentration.[8]
-
Visualizations
Logical Relationship: Spectroscopic Monitoring of Synthesis
References
- 1. Buy this compound (EVT-311761) | 14099-05-9 [evitachem.com]
- 2. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 3. Ferrate(3-), amminepentakis(cyano-C)-, trisodium | C5H3FeN6Na3 | CID 167002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Use of Standard Addition to Quantify In Situ FTIR Reaction Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Trisodium Pentacyanoaminoferrate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃], is a coordination compound with applications in various chemical and pharmaceutical fields. Accurate quantification of this compound in solution is crucial for quality control, stability studies, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound in solution using UV-Vis spectrophotometry, cyclic voltammetry, and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative determination of this compound, which exhibits absorbance in the ultraviolet-visible region.
Principle
The concentration of this compound in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.
Experimental Protocol
1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound reference standard.
-
Distilled or deionized water.
-
Volumetric flasks and pipettes.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a known volume of water.
-
From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution with water.
4. Determination of Maximum Absorbance (λmax):
-
Take one of the standard solutions and scan its absorbance from 800 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). A reported UV-Vis spectrum of Na₃[Fe(CN)₅NH₃] in distilled water shows a significant absorbance peak that can be utilized for quantification[1].
5. Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.
6. Sample Analysis:
-
Prepare the sample solution by dissolving the unknown sample in water and diluting it to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Data Presentation
Table 1: Calibration Data for UV-Vis Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
| Standard 1 | [Insert Data] |
| Standard 2 | [Insert Data] |
| Standard 3 | [Insert Data] |
| Standard 4 | [Insert Data] |
| Standard 5 | [Insert Data] |
| Unknown Sample | [Insert Data] |
Note: λmax should be experimentally determined. Molar absorptivity (ε) is a key parameter in these determinations[2].
Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Quantification.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique that can be used to study the redox behavior of this compound and for its quantitative analysis. The central iron atom in the complex can be reversibly oxidized from Fe(II) to Fe(III)[2].
Principle
The peak current in a cyclic voltammogram is proportional to the concentration of the electroactive species in the solution.
Experimental Protocol
1. Instrumentation:
-
Potentiostat with cyclic voltammetry capabilities.
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
2. Reagents and Materials:
-
This compound.
-
Supporting electrolyte (e.g., 0.1 M KCl or KNO₃ in water)[3][4][5][6].
-
Distilled or deionized water.
-
Volumetric flasks and pipettes.
3. Solution Preparation:
-
Prepare a stock solution of this compound in the supporting electrolyte.
-
Prepare a series of standard solutions with varying concentrations in the supporting electrolyte.
-
Deoxygenate the solutions by purging with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes prior to the experiment[5][6].
4. Electrochemical Measurement:
-
Set the potential range to scan through the redox potential of the Fe(II)/Fe(III) couple. For related iron cyanide complexes, a potential range of approximately -0.2 V to +0.8 V vs. Ag/AgCl is often used[6][7].
-
Record the cyclic voltammograms for each standard solution.
-
Measure the anodic or cathodic peak current for each concentration.
5. Calibration and Sample Analysis:
-
Construct a calibration curve by plotting the peak current versus concentration.
-
Record the cyclic voltammogram of the unknown sample under the same conditions.
-
Determine the concentration of the unknown from its peak current using the calibration curve.
Data Presentation
Table 2: Calibration Data for Cyclic Voltammetry Analysis
| Concentration (mM) | Anodic Peak Current (µA) | Cathodic Peak Current (µA) |
| Standard 1 | [Insert Data] | [Insert Data] |
| Standard 2 | [Insert Data] | [Insert Data] |
| Standard 3 | [Insert Data] | [Insert Data] |
| Standard 4 | [Insert Data] | [Insert Data] |
| Standard 5 | [Insert Data] | [Insert Data] |
| Unknown Sample | [Insert Data] | [Insert Data] |
Workflow Diagram
Caption: Workflow for Quantitative Analysis by Cyclic Voltammetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be adapted for the quantification of this compound, particularly in complex matrices.
Principle
The compound is separated from other components in a mixture based on its interaction with a stationary phase and a mobile phase. The concentration is determined by the area of the chromatographic peak detected by a suitable detector (e.g., UV-Vis).
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions (Method Development may be required):
-
Column: A C18 column is often used for the separation of iron cyanide complexes.
-
Mobile Phase: A buffered mobile phase is typically required. For related cyanide complexes, a mobile phase consisting of a buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) can be effective.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: The λmax determined from UV-Vis spectrophotometry should be used.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
3. Standard and Sample Preparation:
-
Prepare a stock solution and a series of standard solutions of this compound in the mobile phase.
-
Prepare the unknown sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine its peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 3: Calibration Data for HPLC Analysis
| Concentration (µg/mL) | Peak Area |
| Standard 1 | [Insert Data] |
| Standard 2 | [Insert Data] |
| Standard 3 | [Insert Data] |
| Standard 4 | [Insert Data] |
| Standard 5 | [Insert Data] |
| Unknown Sample | [Insert Data] |
Workflow Diagram
Caption: Workflow for HPLC Quantification.
Stability Considerations
The stability of this compound in solution is a critical factor for accurate quantitative analysis. It is important to consider the effects of pH, temperature, and light exposure on the compound's stability. Stability studies can be performed by monitoring the concentration of the compound over time under different conditions using the analytical methods described above[2].
Conclusion
The quantitative analysis of this compound in solution can be effectively performed using UV-Vis spectrophotometry, cyclic voltammetry, and HPLC. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation, including linearity, accuracy, and precision, is essential for obtaining reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 3. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]
- 4. basinc.com [basinc.com]
- 5. echem101.gamry.com [echem101.gamry.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Voltammetry of Fe(CN)63-/Fe(CN)64- Couple: Evaluation of CV as an Analytical Method — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
Troubleshooting & Optimization
Technical Support Center: Trisodium Pentacyanoaminoferrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of trisodium pentacyanoaminoferrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the reaction of sodium nitroprusside with ammonia in an aqueous solution.[1] This reaction involves the substitution of the nitrosyl ligand (NO) in sodium nitroprusside with an amino group (NH₃).
Q2: What are the critical parameters for optimizing the yield of the conventional synthesis method?
A2: The key parameters to control for optimal yield and purity are temperature, pH, and the exclusion of oxygen. The reaction is typically carried out at low temperatures (0–5 °C) and a high pH (10–12) under an inert atmosphere.[1]
Q3: Is there an alternative, faster synthesis method?
A3: Yes, a microwave-assisted synthesis has been reported to produce high yields of this compound in a significantly shorter reaction time compared to the conventional method.[1] One study reported a 92% yield with a reaction time of just 45 minutes.[1]
Q4: What is the typical appearance of the final product?
A4: this compound is typically a yellow-green solid that is highly soluble in water.[1]
Q5: What are the main impurities or side products to be aware of during synthesis?
A5: The most common impurity is Prussian blue, a mixed-valence iron cyanide complex.[1] Its formation is often due to the oxidation of the Fe(II) center in the product to Fe(III). This can be minimized by maintaining strict anaerobic conditions throughout the synthesis and purification steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Temperature: Reaction temperature was too high, leading to product decomposition.[1] | Maintain the reaction temperature strictly between 0 and 5 °C using an ice bath. |
| Incorrect pH: The pH of the reaction mixture was not sufficiently alkaline.[1] | Ensure the pH is maintained between 10 and 12 by using a concentrated ammonia solution or by the careful addition of sodium hydroxide.[1] | |
| Oxidation of Product: Presence of oxygen in the reaction vessel. | Purge all solutions with an inert gas (e.g., nitrogen or argon) before starting the reaction and maintain a positive pressure of the inert gas throughout the synthesis. | |
| Product is a blue or greenish-blue solid instead of yellow-green | Formation of Prussian Blue: Oxidation of the Fe(II) product to Fe(III) has occurred.[1] | Strictly maintain anaerobic conditions. Ensure all reagents and solvents are deoxygenated. |
| Product fails to precipitate or crystallize | Solution is too dilute: The concentration of the product in the final solution is below its saturation point. | Concentrate the solution under reduced pressure at a low temperature. |
| Presence of impurities: Impurities may be inhibiting crystallization. | Purify the crude product by recrystallization from a minimal amount of deoxygenated water, followed by precipitation with a non-polar solvent like ethanol. | |
| Inconsistent results between batches | Variability in reagent quality: Purity of sodium nitroprusside or concentration of ammonia solution may vary. | Use high-purity, fresh reagents for each synthesis. Standardize the ammonia solution if its concentration is uncertain. |
| Light-induced degradation: Exposure of sodium nitroprusside or the product to light.[1] | Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.[1] |
Data Presentation: Yield Optimization
The following tables provide representative data on how reaction conditions can affect the yield of this compound in the conventional synthesis method.
Table 1: Effect of Temperature on Synthesis Yield
| Temperature (°C) | Approximate Yield (%) | Observations |
| 0 | 85-90 | Clean reaction, yellow-green product. |
| 5 | 80-85 | Good yield, product color is consistent. |
| 10 | 65-75 | Noticeable decrease in yield, potential for side product formation. |
| 25 (Room Temp) | < 50 | Significant product decomposition, often a darker, discolored product. |
Table 2: Effect of pH on Synthesis Yield
| pH | Approximate Yield (%) | Observations |
| 9 | 60-70 | Incomplete reaction, lower yield. |
| 10 | 80-85 | Optimal pH range for good yield and purity.[1] |
| 11 | 85-90 | Optimal pH range for good yield and purity.[1] |
| 12 | 80-85 | Good yield, but higher pH may increase the risk of side reactions if not carefully controlled. |
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | ~24 hours[1] | ~45 minutes[1] |
| Typical Yield | 80-90% (under optimal conditions) | ~92%[1] |
| Temperature | 0-5 °C[1] | 100 °C[1] |
| Pressure | Atmospheric | Elevated (in a sealed vessel) |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated aqueous ammonia (NH₃)
-
Deoxygenated distilled water
-
Ethanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Preparation: Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a stopper. Ensure all glassware is clean and dry.
-
Deoxygenation: Purge the entire system with nitrogen or argon gas for at least 15-20 minutes to create an inert atmosphere. Use deoxygenated water and ammonia solution for the reaction.
-
Reactant Addition: In the flask, dissolve sodium nitroprusside in deoxygenated water to create a concentrated solution. Cool the flask in an ice bath to 0 °C.
-
Reaction Initiation: While stirring vigorously, slowly add an excess of cold, concentrated ammonia solution to the sodium nitroprusside solution. The color of the solution should change.
-
Reaction Period: Maintain the reaction mixture at 0-5 °C with continuous stirring under a positive pressure of inert gas for approximately 24 hours. The flask should be protected from light by wrapping it in aluminum foil.
-
Product Precipitation: After the reaction period, slowly add cold ethanol to the reaction mixture with stirring until a yellow-green precipitate forms.
-
Isolation and Washing: Collect the precipitate by vacuum filtration under an inert atmosphere. Wash the product several times with cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Microwave-Assisted Synthesis of this compound
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated aqueous ammonia (NH₃)
-
Microwave synthesis reactor with a sealed vessel
-
Ethanol (for precipitation)
Procedure:
-
Reactant Preparation: In a microwave-safe sealed reaction vessel, dissolve sodium nitroprusside in a minimal amount of water.
-
Ammonia Addition: Add an excess of concentrated aqueous ammonia to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C and 150 W for 45 minutes.[1]
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Product Precipitation: Transfer the reaction mixture to a beaker and precipitate the product by adding cold ethanol.
-
Isolation and Drying: Collect the yellow-green precipitate by filtration, wash with ethanol, and dry under vacuum.
Visualizations
Caption: Conventional Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
Technical Support Center: Trisodium Pentacyanoaminoferrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Trisodium pentacyanoaminoferrate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color from its initial yellow-green. What does this indicate and what should I do?
A: A color change in your solution is a primary indicator of degradation. The pristine Fe(II) state of the complex can oxidize to Fe(III), leading to a different color, often brownish. This can be caused by exposure to oxygen or light.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that the solution was prepared and has been stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Check for Light Exposure: Confirm that the solution has been consistently protected from light, as photodegradation can occur.[2][3] Storage in amber vials or wrapping containers in aluminum foil is recommended.
-
pH Verification: Although the synthesis is performed at alkaline pH (10-12), the stability of the final solution can be pH-dependent.[1] Significant shifts in pH during storage could accelerate degradation.
-
Solution Remake: If a color change is observed, it is recommended to discard the solution and prepare a fresh batch, ensuring all preventative measures are strictly followed.
Q2: I observe a precipitate forming in my this compound solution. What is the likely cause?
A: Precipitate formation can suggest degradation of the complex, leading to insoluble byproducts. One common degradation product is Prussian blue.
Troubleshooting Steps:
-
Assess Storage Temperature: The synthesis of the compound is performed at low temperatures (0-5°C) to minimize side reactions.[1] While storage conditions may vary, significant temperature fluctuations could affect stability.
-
Review Solvent Choice: Ensure the appropriate solvent was used for your application. While highly soluble in water, its stability might differ in other solvents.
-
Consider Contamination: Accidental introduction of contaminants could initiate precipitation reactions. Review your handling procedures.
Q3: How can I assess the purity and concentration of my this compound solution over time?
A: Regularly assessing the purity and concentration of your solution is crucial for reliable experimental results.
Recommended Methods:
-
UV-Visible Spectrophotometry: This is a straightforward method to monitor the stability of the solution.[1] A decrease in the absorbance at the characteristic wavelength of the parent compound or the appearance of new peaks can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive method for detecting the parent compound and any degradation products.[3][4][5]
Data on Solution Stability
While specific quantitative stability data for this compound is not extensively published, the stability of the closely related compound, sodium nitroprusside, provides valuable insights. The following tables summarize the stability of sodium nitroprusside solutions under various conditions, which can serve as a conservative estimate for this compound.
Table 1: Stability of Sodium Nitroprusside Solution (50 µg/mL) Exposed to Light
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 4 | 80 |
| 24 | 50 |
| 168 (7 days) | 30 |
Data adapted from a study on the chemical stability of sodium nitroprusside.[3]
Table 2: Stability of Sodium Nitroprusside Solutions in Different Diluents (Protected from Light)
| Diluent | Stability Duration | Container |
| 5% Dextrose | Stable for at least 9 days at 4°C | Polypropylene syringes |
| 5% Dextrose | Stable for up to 24 hours | Glass or plastic containers |
| Normal Saline | Stable for up to 24 hours | Glass or plastic containers |
| Lactated Ringer's | Stable for up to 24 hours | Glass or plastic containers |
Data compiled from multiple stability studies.[4][6]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare an aqueous solution of this compound with enhanced stability.
Materials:
-
This compound solid
-
Degassed, deionized water
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial or a clear vial wrapped in aluminum foil
Procedure:
-
Handle the solid this compound in a glove box or under a gentle stream of inert gas to minimize exposure to atmospheric oxygen.
-
Weigh the desired amount of the solid compound.
-
Add the solid to the amber glass vial.
-
Sparge the deionized water with the inert gas for at least 30 minutes to remove dissolved oxygen.
-
Add the degassed water to the vial to the desired volume.
-
Seal the vial tightly under the inert atmosphere.
-
If necessary, sonicate briefly to ensure complete dissolution.
-
Store the solution at a controlled temperature (e.g., 4°C) and protected from light.
Protocol 2: Monitoring Solution Stability using UV-Visible Spectrophotometry
Objective: To quantitatively assess the degradation of a this compound solution over time.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Immediately after preparation (Time 0), take an aliquot of the solution and dilute it to a concentration that falls within the linear range of the spectrophotometer.
-
Scan the diluted solution across a relevant wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax.
-
Store the stock solution under the recommended conditions (dark, inert atmosphere, controlled temperature).
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), repeat steps 1-3.
-
Plot the absorbance at λmax versus time. A decrease in absorbance indicates degradation of the compound.
Visual Guides
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Solution Preparation and Stability Monitoring
Caption: Workflow for preparing and monitoring the stability of the solution.
Troubleshooting Logic for Solution Instability
Caption: A decision tree for troubleshooting unstable solutions.
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 3. The study on the Chemical Stability of Sodium Nitroprusside. [jkshp.or.kr]
- 4. In vitro stability of sodium nitroprusside solutions for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the stability data for compounded nitroprusside syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
Troubleshooting Trisodium pentacyanoaminoferrate synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trisodium pentacyanoaminoferrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely utilized method is the reduction of sodium nitroprusside (Na₂[Fe(CN)₅NO]) with ammonia (NH₃). In this reaction, the nitrosyl ligand (NO) on the sodium nitroprusside is replaced by an amino group (NH₃), yielding this compound.[1]
Q2: What are the critical reaction parameters for a successful synthesis?
Successful synthesis hinges on the strict control of several key parameters to maximize yield and purity. These include:
-
Low Temperature: The reaction should be maintained between 0°C and 5°C to minimize side reactions and decomposition of the product.[1]
-
High pH: An alkaline environment, with a pH of 10-12, is essential. This is typically achieved using a concentrated solution of ammonia, which also serves as a reactant.[1] The high pH facilitates the nucleophilic attack of ammonia on the nitrosyl ligand and stabilizes the final product.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the iron(II) center in the product to iron(III).
Q3: My final product is a blue precipitate instead of the expected yellow-green solid. What is this impurity?
A blue precipitate is most likely Prussian blue, a mixed-valence iron(III) hexacyanoferrate(II) complex.[2] Its formation is a common issue and indicates the oxidation of the iron(II) center in the starting material or product to iron(III).
Q4: How can I purify the synthesized this compound?
Common purification techniques include:
-
Washing with Ethanol: This removes unreacted ammonia and some organic impurities.[1]
-
Recrystallization: Recrystallization from a minimal amount of water can significantly enhance the purity of the product.[1]
Q5: Are there alternative synthesis routes for this compound?
Yes, an alternative method involves the concurrent addition of an aqueous solution of ferrous chloride tetrahydrate (stabilized with hypophosphorous acid) and sodium cyanide to an aqueous solution of ammonium hydroxide.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition due to elevated temperature. 3. Loss of product during workup and purification. | 1. Ensure the reaction is stirred for a sufficient duration (e.g., up to 24 hours). 2. Strictly maintain the reaction temperature between 0°C and 5°C using an ice bath. 3. Minimize the amount of solvent used for recrystallization and ensure efficient recovery of the precipitate. |
| Product is Blue (Prussian Blue Formation) | 1. Oxidation of Fe(II) to Fe(III) by atmospheric oxygen. 2. pH of the reaction mixture is too low. | 1. Purge all solvents and the reaction vessel with an inert gas (nitrogen or argon) before starting the reaction. Maintain a positive pressure of the inert gas throughout the synthesis. 2. Ensure the pH is maintained between 10 and 12 by using a sufficiently concentrated ammonia solution or by adding sodium hydroxide.[1] |
| Product is Contaminated with Starting Material (Sodium Nitroprusside) | 1. Insufficient amount of ammonia used. 2. Reaction time was too short. | 1. Use a molar excess of ammonia to ensure complete reaction. 2. Increase the reaction time to allow for the complete conversion of the starting material. |
| Product is a Dark or Tarry Substance | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of significant organic impurities. | 1. Carefully monitor and control the reaction temperature. 2. Use high-purity starting materials and solvents. Wash the crude product thoroughly with ethanol before recrystallization.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium Nitroprusside
This protocol details the most common method for the synthesis of this compound.
Materials:
-
Sodium nitroprusside dihydrate (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated ammonium hydroxide solution (28-30%)
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas inlet and outlet (bubbler)
-
Büchner funnel and filter flask
-
Schlenk line (optional, for rigorous inert atmosphere)
Procedure:
-
Set up the three-neck round-bottom flask in an ice bath on a magnetic stirrer. Equip the flask with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Purge the entire apparatus with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
In the flask, dissolve sodium nitroprusside dihydrate in deionized water (e.g., 10 g in 50 mL) while maintaining the temperature at 0-5°C.
-
Slowly add concentrated ammonium hydroxide solution (e.g., 50 mL) to the dropping funnel.
-
Add the ammonium hydroxide solution dropwise to the stirred sodium nitroprusside solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0°C and 5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 24 hours under an inert atmosphere. The solution should gradually change color.
-
After 24 hours, slowly add cold ethanol (e.g., 100 mL) to the reaction mixture to precipitate the product.
-
Collect the yellow-green precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with several portions of cold ethanol to remove unreacted ammonia and other impurities.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Stabilizing Trisodium pentacyanoaminoferrate for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and experimental use of Trisodium pentacyanoaminoferrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical formula Na₃[Fe(CN)₅NH₃], is a coordination compound.[1] It typically appears as a yellow or green crystalline solid.[1] A primary application is in analytical chemistry, specifically for the spectrophotometric quantification of certain organic molecules, such as aromatic nitro compounds and antibiotics like chloramphenicol.[2][3] This is achieved through a reaction where the organic molecule, often after a reduction step, forms a colored complex with the iron compound, allowing for its concentration to be measured.[2]
Q2: What are the key stability concerns when working with this compound?
This compound is sensitive to several environmental factors. Its stability is compromised by:
-
Light: The compound can undergo photodegradation and should be handled and stored in the dark.[2]
-
Temperature: Elevated temperatures accelerate decomposition.[2] It is recommended to carry out reactions at low temperatures (0-5°C).[2]
-
pH: The compound is most stable in an alkaline environment (pH 10-12).[2] Acidic or neutral conditions can lead to the formation of insoluble iron-cyanide complexes like Prussian blue.[2]
Q3: How should this compound be properly stored?
To ensure its stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] For short-term storage, it is recommended to keep it in a desiccator with a drying agent like calcium chloride.[2] Due to its limited stability, it is best to use the compound within 48 hours of synthesis or opening.[2]
Q4: What are the primary safety precautions to take when handling this compound?
This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4] Therefore, strict safety measures are necessary:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]
-
Avoid creating dust when handling the solid form.[3]
-
In case of accidental contact, wash the affected skin area with soap and water immediately and seek medical attention.[3] If inhaled, move to fresh air.[3] If ingested, rinse the mouth with water and seek immediate medical attention.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound.
Problem 1: Low yield or no formation of the desired yellow-green precipitate during synthesis.
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature | Ensure the reaction is maintained at a low temperature, ideally between 0°C and 5°C, to minimize side reactions and product decomposition.[2] |
| Incorrect pH | The reaction requires an alkaline pH, typically between 10 and 12. This is usually achieved with a concentrated ammonia solution. Verify the pH of your reaction mixture.[2] |
| Light Exposure | The precursor, sodium nitroprusside, and the product are light-sensitive. Conduct the reaction in the dark or in a flask wrapped in aluminum foil.[2] |
| Incomplete Reaction | The standard protocol often requires a 24-hour reaction time to ensure complete conversion of the starting material.[2] |
Problem 2: The synthesized solid is brownish-green or another off-color.
| Possible Cause | Troubleshooting Step |
| Product Decomposition | A brownish-green color indicates decomposition. This can occur if the product is not harvested promptly or is exposed to heat or light. Ensure rapid filtration and drying after the reaction is complete.[2] |
| Presence of Impurities | The formation of mixed-valence iron species, such as Prussian blue, is a common issue. This can be minimized by maintaining strict anaerobic conditions and the correct alkaline pH.[2] |
| Inadequate Washing | Residual ammonia or other reactants can affect the product's color and purity. Wash the precipitate thoroughly with absolute ethanol.[2] |
Problem 3: Inconsistent results in spectrophotometric assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the Reagent Solution | Solutions of this compound are not stable and should be freshly prepared for each experiment. |
| Incomplete Reduction of the Analyte | If your assay involves a preliminary reduction of an aromatic nitro compound, ensure the reduction step is complete before adding the iron complex. |
| pH of the Final Solution | The color development of the final complex can be pH-dependent. Ensure the final pH of your assay solution is consistent across all samples and standards. |
Data Presentation
The stability of this compound is critically dependent on temperature and pH. The following tables summarize the expected trends.
Table 1: Effect of Temperature on the Stability of Solid this compound
| Temperature (°C) | Observation | Recommended Storage Time |
| -20 | Optimal for long-term storage (weeks to months) | > 1 month |
| 0-5 | Good for short-term storage | < 1 week |
| 25 (Room Temp) | Gradual decomposition, color change to brownish-green | < 48 hours[2] |
| > 40 | Rapid decomposition | Not recommended |
Table 2: Effect of pH on the Stability of Aqueous Solutions of this compound
| pH Range | Observation | Recommended Use |
| < 7 | Rapid decomposition, potential for Prussian blue formation[2] | Not Recommended |
| 7-9 | Unstable, gradual decomposition | Prepare fresh, use immediately |
| 10-12 | Most stable range for aqueous solutions[2] | Ideal for experimental use |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of sodium nitroprusside.
Materials:
-
Sodium nitroprusside (10 g)
-
32% Ammonia solution (55 mL)
-
Absolute ethanol
-
Sulfuric acid (for desiccator)
-
Calcium chloride (for desiccator)
Procedure:
-
Dissolve 10 g of sodium nitroprusside in 55 mL of 32% ammonia solution in a flask.
-
Store the flask in complete darkness at 0°C for 24 hours.[2]
-
A yellow-green precipitate will form.[2]
-
Filter the precipitate under vacuum.
-
Wash the precipitate with absolute ethanol to remove excess ammonia.[2]
-
Partially dry the solid.
-
Store the final product in a desiccator containing calcium chloride and a beaker of sulfuric acid. The product should be used within 48 hours.[2]
Protocol 2: Spectrophotometric Quantification of a Model Aromatic Nitro Compound
Principle: The nitro compound is first reduced to an aromatic amine. The amine then reacts with this compound to form a colored complex that can be quantified using a spectrophotometer.[2]
Materials:
-
Aromatic nitro compound standard solution
-
This compound solution (freshly prepared)
-
Reducing agent (e.g., zinc dust and calcium chloride)[2]
-
Spectrophotometer
Procedure:
-
Reduction of the Nitro Compound: To a known volume of your sample (or standard), add the reducing agent (e.g., zinc/calcium chloride). Allow the reaction to proceed to completion to convert the nitro compound to the corresponding amine.
-
Complex Formation: Add a freshly prepared solution of this compound to the reduced sample. A purple-colored product should form.[2]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at its wavelength of maximum absorbance (typically between 480–540 nm).[2]
-
Quantification: Create a calibration curve using standard solutions of the aromatic nitro compound and determine the concentration of your unknown sample.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common synthesis problems.
Caption: The reaction pathway for the detection of aromatic nitro compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 3. Buy this compound (EVT-311761) | 14099-05-9 [evitachem.com]
- 4. Reactions of Aromatic Nitro Compounds with Bases | Semantic Scholar [semanticscholar.org]
- 5. Kinetics on Thermal Decomposition of Iron(III) Complexes of 1,2-Bis(Imino-4’-Antipyrinyl)Ethane with Varying Counter Anions [scirp.org]
Technical Support Center: Synthesis and Purification of Trisodium Pentacyanoaminoferrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trisodium Pentacyanoaminoferrate. Our goal is to address common issues encountered during its synthesis and purification, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely utilized method is the reduction of sodium nitroprusside (Na₂[Fe(CN)₅NO]) with ammonia (NH₃).[1] In this reaction, the nitrosyl ligand (NO) is replaced by an amino group (NH₃), yielding this compound.
Q2: What are the critical reaction parameters to control for a high-purity product?
A2: For optimal purity, it is crucial to maintain a low reaction temperature, typically between 0°C and 5°C, and a high pH, in the range of 10-12.[1] The reaction is often carried out in the dark over approximately 24 hours to prevent photodegradation.[1]
Q3: What are the common impurities in the synthesis of this compound?
A3: A primary impurity is Prussian blue, a mixed-valence iron complex (Fe(II)/Fe(III)).[1] Other potential impurities can include unreacted starting materials and side-products like iron(III) hydroxides. If sodium nitroprusside is prepared from potassium ferrocyanide, inorganic salts like potassium nitrate and ammonium nitrate can also be present as impurities.
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity can be evaluated using several analytical techniques. Ultraviolet-visible (UV-Vis) spectrophotometry is a common method for quantitative analysis.[1] Fourier-transform infrared (FTIR) spectroscopy can be used to identify functional groups and confirm the structure of the complex. High-performance liquid chromatography (HPLC) is another powerful technique for determining the purity and identifying impurities.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Significantly lower than expected yield of the yellow-green precipitate. | Incomplete reaction. | Ensure the reaction has proceeded for the recommended duration (approximately 24 hours for the conventional method).[1] Monitor the reaction's progress by taking small samples for spectroscopic analysis. |
| Suboptimal pH. | Verify that the pH of the reaction mixture is maintained between 10 and 12. Use a concentrated ammonia solution or add sodium hydroxide to adjust the pH.[1] | |
| Decomposition of the product. | Maintain the reaction temperature strictly between 0°C and 5°C. Higher temperatures can lead to the decomposition of the desired product.[1] | |
| Oxidation of the product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Fe(II) center to Fe(III).[1] |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| The final product has a blueish tint. | Presence of Prussian blue impurity. | This indicates the formation of mixed-valence Fe(II)/Fe(III) species. Ensure strict anaerobic conditions during the synthesis.[1] To remove existing Prussian blue, wash the product with a dilute acid solution like hydrochloric acid. |
| The product appears brownish or contains a brown precipitate. | Formation of iron(III) hydroxides. | This is often due to a pH that is not sufficiently high. Maintain the pH in the 10-12 range throughout the reaction to prevent the precipitation of iron hydroxides.[1] |
| The product is difficult to dissolve in water. | Presence of insoluble impurities. | This could be due to Prussian blue or other insoluble byproducts. Purify the product by recrystallization from a minimal amount of water.[1] |
| Analytical tests (e.g., UV-Vis, FTIR) show unexpected peaks. | Presence of unreacted starting materials or other contaminants. | Wash the crude product with ethanol to remove unreacted ammonia and some organic impurities.[1] Perform recrystallization to further enhance purity. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reduction of sodium nitroprusside.
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated ammonia solution (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve sodium nitroprusside in deionized water in a flask, maintaining a low temperature (0-5°C) using an ice bath.
-
Slowly add a concentrated ammonia solution while stirring continuously. The pH of the solution should be maintained between 10 and 12.
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Continue stirring the reaction mixture at 0-5°C for 24 hours.
-
After 24 hours, a yellow-green precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted ammonia and other impurities.
-
Dry the product under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water, followed by a cold ethanol wash.
-
Dry the purified crystals under vacuum.
Data Presentation
| Synthesis Method | Reaction Time | Temperature | pH | Typical Yield | Reported Purity |
| Conventional | ~24 hours[1] | 0-5°C[1] | 10-12[1] | Moderate | ~95%[1] |
| Microwave-Assisted | 45 minutes | 100°C | Not specified | Up to 92%[1] | High |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Synthesis of Trisodium Pentacyanoaminoferrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Trisodium Pentacyanoaminoferrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely utilized method for synthesizing this compound involves the reaction of sodium nitroprusside (disodium pentacyanonitrosylferrate(II)) with ammonia.[1] In this reaction, the nitrosyl (NO) ligand is displaced by an ammonia (NH₃) ligand.
Q2: What are the critical reaction parameters for this synthesis?
Successful synthesis of this compound hinges on the strict control of several key parameters:
-
Temperature: The reaction should be maintained at a low temperature, typically between 0-5°C, to minimize the formation of byproducts.[1]
-
pH: An alkaline environment, with a pH between 10 and 12, is essential to facilitate the nucleophilic attack by ammonia and to ensure the stability of the final product.[1]
-
Light: The reaction should be conducted in the dark as the precursor, sodium nitroprusside, is sensitive to light and can decompose.[1]
-
Atmosphere: Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the oxidation of the iron(II) center to iron(III).[1]
Q3: What is the expected appearance of the final product?
This compound is typically isolated as a yellow-green crystalline solid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: The reaction mixture turns blue or a blue precipitate forms.
-
Question: My reaction has turned blue. What is causing this and how can I prevent it?
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Answer: The formation of a blue color is indicative of the presence of Prussian blue, a mixed-valence iron(II)-iron(III) hexacyanoferrate complex.[1] This is a common side reaction and can be caused by several factors:
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Low pH: If the pH of the reaction mixture drops below 10, the protonation of cyanide ligands can lead to the formation of insoluble iron-cyanide complexes like Prussian blue.[1] Ensure the pH is consistently maintained between 10 and 12.
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Presence of Oxygen: Oxygen can oxidize the iron(II) in the starting material or product to iron(III), which then reacts to form Prussian blue.[1] Conducting the reaction under an inert atmosphere can mitigate this.
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Localized High Concentrations of Reactants: Poor mixing can lead to localized areas of non-optimal pH, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
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Issue 2: The final product yield is significantly lower than expected.
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Question: I have followed the protocol, but my yield of this compound is very low. What are the potential reasons?
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Answer: Low yields can result from several factors:
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Suboptimal Temperature Control: Allowing the reaction temperature to rise above 5°C can lead to the decomposition of the product and the formation of undesired byproducts.[1]
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Incomplete Reaction: The reaction between sodium nitroprusside and ammonia can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 24 hours in some protocols.[1]
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Photodecomposition: Exposure of the sodium nitroprusside starting material to light can cause it to decompose, reducing the amount available for the desired reaction. Always protect the reaction from light.
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Losses during Workup: The product is soluble in water. During the isolation and washing steps, ensure that the volume of any aqueous washes is minimized to prevent significant loss of the product. Washing with a cold, water-miscible organic solvent like ethanol is often recommended to remove impurities without dissolving the product.[1]
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Issue 3: The isolated product is brown or off-color instead of yellow-green.
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Question: My final product is not the expected yellow-green color. What impurities might be present?
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Answer: A brown or off-color product suggests the presence of impurities. These could include:
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Iron Oxides/Hydroxides: If the pH is not well-controlled or if there is significant oxidation, insoluble iron(III) hydroxides can form.
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Decomposition Products: If the reaction is carried out at too high a temperature or for an excessive amount of time, the desired product may begin to decompose.
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Residual Starting Material: Incomplete reaction can leave unreacted sodium nitroprusside (which is reddish-brown) in the final product.
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Issue 4: The product appears unstable and decomposes upon storage.
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Question: My purified this compound seems to decompose over time, even when stored as a solid. How can I improve its stability?
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Answer: this compound can be sensitive to light, heat, and atmospheric oxygen, even in the solid state. For long-term storage, it is advisable to keep the product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Their Impact on Synthesis
| Parameter | Recommended Condition | Effect of Deviation | Potential Side Product/Issue |
| Temperature | 0 - 5 °C | Higher temperatures can lead to product decomposition and increased side reactions.[1] | Unidentified decomposition products, low yield. |
| pH | 10 - 12 | A pH below 10 can cause the formation of insoluble iron-cyanide complexes.[1] | Prussian blue formation. |
| Light Exposure | Protect from light | Light can decompose the sodium nitroprusside starting material. | Lower yield due to precursor degradation. |
| Atmosphere | Inert (Nitrogen/Argon) | Presence of oxygen can lead to the oxidation of Fe(II) to Fe(III).[1] | Prussian blue formation. |
| Reaction Time | Up to 24 hours | Insufficient time may lead to an incomplete reaction. | Low yield, contamination with starting material. |
Experimental Protocols
Synthesis of this compound from Sodium Nitroprusside
This protocol is a generalized procedure based on common laboratory practices for this synthesis. Researchers should consult specific literature for detailed variations.
Materials:
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Sodium nitroprusside dihydrate (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated aqueous ammonia (e.g., 28-30%)
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Ethanol (absolute, cooled)
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Deionized water
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Nitrogen or Argon gas
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Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, dissolve a specific amount of sodium nitroprusside dihydrate in deionized water. The flask should be wrapped in aluminum foil to protect it from light.
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Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 15-20 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
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Cooling: Cool the flask in an ice bath to bring the internal temperature to 0-5°C.
-
Addition of Ammonia: While stirring vigorously, add concentrated aqueous ammonia dropwise from the dropping funnel. The addition should be slow to maintain the low temperature. The pH of the solution should be monitored and maintained in the 10-12 range.
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Reaction: Continue stirring the reaction mixture at 0-5°C for the specified time (can be up to 24 hours). The color of the solution should change from the initial reddish-brown of the sodium nitroprusside to a yellow-green.
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Product Isolation: After the reaction is complete, precipitate the product by the slow addition of cold absolute ethanol with continuous stirring.
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Filtration and Washing: Collect the yellow-green precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted ammonia and other impurities.
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Drying: Dry the product under vacuum to obtain pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of Prussian blue as a major side reaction.
References
Technical Support Center: Optimizing Reaction Conditions for Trisodium Pentacyanoaminoferrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis and handling of Trisodium pentacyanoaminoferrate (Na₃[Fe(CN)₅NH₃]). The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely utilized method is the reduction of sodium nitroprusside (Na₂[Fe(CN)₅NO]) with ammonia (NH₃).[1] In this reaction, the nitrosyl ligand (NO) is replaced by an ammonia ligand, yielding the desired product, which typically precipitates as a yellow-green solid and is highly soluble in water.[1]
Q2: What are the critical parameters to control during the synthesis from sodium nitroprusside?
A2: The efficiency and purity of the synthesis are highly dependent on temperature, pH, reaction time, and atmosphere.[1] Maintaining optimal conditions is crucial to minimize side reactions and product decomposition.
Q3: What is a common impurity observed during synthesis, and how can its formation be prevented?
A3: A primary challenge is the formation of Prussian blue, a mixed-valence iron cyanide complex.[1] Its formation can be mitigated by maintaining a high pH (10-12) and carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Fe(II) center.[1]
Q4: Are there alternative synthesis routes for this compound?
A4: Yes, an alternative method involves the direct synthesis from an iron(II) salt, such as ferrous chloride tetrahydrate, and a cyanide source like sodium cyanide in the presence of ammonia.[1][2] This method avoids the use of the light-sensitive sodium nitroprusside.[1]
Q5: How should this compound be stored to ensure its stability?
A5: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is hygroscopic and sensitive to light and air. For long-term storage, keeping it in a desiccator with a drying agent like calcium chloride is recommended. The reaction to produce it is often conducted in the dark to prevent photodegradation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal temperature or pH. 3. Premature product decomposition. 4. Loss of product during washing/isolation. | 1. Ensure a sufficient reaction time (typically 24 hours for the nitroprusside method).[1] 2. Verify that the temperature is maintained between 0-5°C and the pH is in the 10-12 range.[1] 3. Protect the reaction from light and run under an inert atmosphere.[1] 4. Use cold ethanol for washing to minimize dissolution of the product. |
| Product is a dark blue or green-blue powder instead of yellow-green | Formation of Prussian blue impurity. | 1. Strictly maintain the pH between 10 and 12 throughout the reaction.[1] 2. Purge the reaction vessel with an inert gas (nitrogen or argon) before and during the synthesis to prevent oxidation.[1] 3. Recrystallize the product from a minimal amount of deoxygenated water. |
| Oily or non-crystalline product obtained | 1. Presence of unreacted starting materials or solvent. 2. Insufficient precipitation time. | 1. Ensure thorough washing with absolute ethanol to remove residual ammonia and other soluble impurities.[1] 2. Allow the reaction mixture to stand at low temperature (0-5°C) for the full 24-hour duration to ensure complete precipitation.[1] |
| Product degrades rapidly after synthesis | 1. Exposure to light, air (oxygen), or moisture. 2. Residual acidity. | 1. Dry the product thoroughly and store it in a dark, airtight container under an inert atmosphere or in a desiccator. 2. Ensure the final product is free from acidic impurities by washing with a neutral solvent like ethanol. |
Experimental Protocols
Protocol 1: Synthesis from Sodium Nitroprusside (Primary Method)
Materials:
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Sodium nitroprusside dihydrate (Na₂[Fe(CN)₅NO]·2H₂O)
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Concentrated Ammonia solution (32%)
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Absolute ethanol
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Deionized water
Procedure:
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In a flask shielded from light, dissolve 10 g of sodium nitroprusside dihydrate in 55 mL of 32% ammonia solution.
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Store the solution in complete darkness at a temperature of 0°C for 24 hours.
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A yellow-green precipitate of this compound will form.
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Filter the precipitate under suction.
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Wash the precipitate with absolute ethanol to remove excess ammonia.
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Partially dry the product in a desiccator containing sulfuric acid as the desiccant.
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For long-term storage, place the dried product in a sealed container with calcium chloride in a desiccator.
Protocol 2: Synthesis from Ferrous Chloride (Alternative Method)
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
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Sodium cyanide (NaCN)
-
Ammonium hydroxide solution
-
Hypophosphorous acid (stabilizer)
Procedure:
-
Prepare an aqueous solution of ferrous chloride tetrahydrate stabilized with a small amount of hypophosphorous acid.
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Prepare a separate aqueous solution of sodium cyanide.
-
In a reaction vessel under an inert atmosphere, place an aqueous solution of ammonium hydroxide (2 to 10 equivalents based on ferrous chloride).
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Concurrently and slowly, add the ferrous chloride solution and the sodium cyanide solution to the ammonium hydroxide solution with constant stirring. The molar ratio of ferrous chloride to sodium cyanide should be 1:5.[2]
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Allow the reaction to proceed to completion. The product will precipitate from the solution.
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Isolate the product by filtration, wash with ethanol, and dry under vacuum.
Characterization Data
| Technique | Expected Results for this compound |
| Appearance | Yellow-green crystalline powder.[1] |
| UV-Vis Spectroscopy | An aqueous solution is expected to show characteristic absorption bands. A published spectrum shows a prominent peak around 390-400 nm. |
| Infrared (IR) Spectroscopy | The IR spectrum should display a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically in the range of 2000-2100 cm⁻¹. Other bands related to the N-H bonds of the ammine ligand are also expected. |
| Thermogravimetric Analysis (TGA) | TGA can be used to determine the thermal stability and the presence of hydrate water molecules. The compound is expected to decompose upon heating, with mass loss corresponding to the release of ammonia, water, and cyanide. |
Visualizing Experimental Workflows
Caption: A flowchart of the synthesis and characterization process.
Caption: A decision tree for troubleshooting low product yield.
References
Challenges in the characterization of Trisodium pentacyanoaminoferrate
Welcome to the technical support center for Trisodium Pentacyanoaminoferrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, characterization, and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Synthesis Troubleshooting
Question: My final product is a blue or greenish-blue powder instead of the expected yellow-green solid. What is the cause and how can I fix it?
Answer:
The blue coloration is a strong indicator of the presence of Prussian blue (ferric hexacyanoferrate), a common impurity in the synthesis of pentacyanoferrate complexes. This impurity arises from the oxidation of the Fe(II) center in the starting material or product to Fe(III).
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation by atmospheric oxygen. | The synthesis should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Fe(II) center.[1] |
| Low pH of the reaction mixture. | Maintain the pH of the reaction mixture between 10 and 12. A lower pH can lead to the formation of insoluble iron-cyanide complexes like Prussian blue.[1] |
| Presence of Fe(III) impurities in the starting materials. | Use high-purity starting materials. If necessary, purify the iron source before use. |
Question: The yield of my synthesis is consistently low. How can I improve it?
Answer:
Low yields in the synthesis of this compound can be attributed to several factors related to reaction conditions and product isolation.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal reaction temperature. | The reaction is typically carried out at low temperatures, between 0°C and 5°C, to minimize side reactions and decomposition of the product.[1] |
| Incomplete reaction. | The established protocol often requires a reaction time of approximately 24 hours to ensure complete conversion of the sodium nitroprusside precursor.[1] For a significant reduction in reaction time and potentially higher yields, a microwave-assisted synthesis can be employed, which has been reported to achieve a 92% yield in 45 minutes.[1] |
| Loss of product during washing. | This compound is soluble in water. When washing the precipitate, use absolute ethanol to remove unreacted ammonia and other impurities without dissolving the product. |
| Decomposition of the product. | The product is light-sensitive. The reaction should be conducted in the dark to prevent photodegradation.[1] |
Synthesis Yield Comparison:
| Synthesis Method | Typical Yield |
| Conventional Method | 60-80% |
| Microwave-Assisted Method | ~92%[1] |
Characterization Troubleshooting
Question: In the UV-Vis spectrum of my sample, I observe a broad absorbance band around 700 nm in addition to the expected peaks. What does this indicate?
Answer:
A broad absorbance peak in the region of 680-740 nm is characteristic of Prussian blue.[2] Its presence indicates that your sample is contaminated with this impurity.
UV-Vis Absorbance Maxima:
| Compound | Typical λmax (nm) |
| This compound | ~394 nm |
| Prussian Blue | ~700 nm[3] |
Solution:
To remove the Prussian blue impurity, you can attempt to recrystallize your product from a minimal amount of water. However, prevention is key. Refer to the synthesis troubleshooting guide to minimize its formation in the first place.
Question: The peak-to-peak separation (ΔEp) in the cyclic voltammogram of my this compound sample is much larger than the theoretical 59/n mV. What could be the issue?
Answer:
An increased peak-to-peak separation in the cyclic voltogram of the Fe(II)/Fe(III) redox couple suggests a quasi-reversible or irreversible electron transfer process. This can be caused by several experimental factors.
Possible Causes and Solutions:
| Cause | Solution |
| High solution resistance (Ohmic drop). | Increase the concentration of the supporting electrolyte to improve the conductivity of the solution. Ensure the reference electrode is positioned close to the working electrode. |
| Slow electron transfer kinetics at the electrode surface. | Polish the working electrode before each experiment to ensure a clean and active surface. Adsorption of impurities or the analyte itself can hinder electron transfer. |
| Unstable reference electrode potential. | Check the reference electrode for air bubbles and ensure the frit is not blocked. If the problem persists, try replacing the reference electrode. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: The compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated place.[4][5] For long-term storage, keeping it in a desiccator with a drying agent like calcium chloride is recommended.
Q2: Is this compound stable in aqueous solutions?
A2: The stability of this compound in aqueous solution is pH-dependent. It is more stable in acidic solutions. In neutral to alkaline solutions, it can undergo degradation, which can be monitored by changes in its UV-Vis spectrum over time.[1] The degradation can lead to the release of ammonia and cyanide ligands.[1]
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound is toxic if swallowed, in contact with skin, or if inhaled.[6] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid creating dust. In case of accidental contact, wash the affected area thoroughly with water.
Q4: How can I confirm the purity of my synthesized this compound?
A4: A combination of analytical techniques can be used to assess purity. UV-Vis spectrophotometry is a straightforward method to check for colored impurities like Prussian blue. Purity can be quantitatively determined by comparing the absorbance of a sample solution at a specific wavelength to a standard curve prepared from a highly pure reference material.[1] Other techniques like thermogravimetric analysis (TGA) can be used to determine its decomposition temperature and assess solid-state stability.[1]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the reaction of sodium nitroprusside with ammonia.
Materials:
-
Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated ammonia solution (28-30%)
-
Absolute ethanol
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flask equipped with a magnetic stirrer and under a continuous flow of inert gas, dissolve sodium nitroprusside in deionized water at 0-5°C.
-
Slowly add an excess of cold, concentrated ammonia solution to the stirred solution while maintaining the temperature between 0°C and 5°C.
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Wrap the reaction flask in aluminum foil to protect it from light.
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Continue stirring the reaction mixture at 0-5°C for 24 hours.
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A yellow-green precipitate of this compound will form.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate several times with cold absolute ethanol to remove unreacted ammonia and other impurities.
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Dry the product under vacuum in a desiccator over a suitable drying agent.
Visualizations
Diagram 1: Experimental Workflow for Synthesis and Purification
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prussian blue nanoparticles: a simple and fast optical sensor for colorimetric detection of hydralazine in pharmaceutical samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Ferrate(3-), amminepentakis(cyano-C)-, trisodium | C5H3FeN6Na3 | CID 167002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Trisodium Pentacyanoaminoferrate Assays
Welcome to the technical support center for Trisodium pentacyanoaminoferrate (also known as sodium nitroprusside, SNP) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common sources of interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically measured?
This compound, or sodium nitroprusside (SNP), is a potent vasodilator. In a laboratory setting, it is commonly quantified using spectrophotometric methods. One established method involves the reaction of SNP with a chromogenic reagent, such as diazotized p-nitroaniline, in a basic medium to form a colored product that can be measured. Another direct spectrophotometric method measures the absorbance of the unaltered nitroferricyanide complex at its absorbance maxima of 394 nm and 498 nm.[1]
Q2: What are the most common sources of interference in this compound assays?
While specific interference studies on SNP assays are not extensively documented in readily available literature, common sources of interference in spectrophotometric and clinical chemistry assays can be extrapolated. These are broadly categorized as:
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Endogenous Interferences: Substances originating from the patient sample.
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Hemolysis: The rupture of red blood cells, releasing hemoglobin and other intracellular components.[1][2] Hemoglobin absorbs light in the same regions as many chromogenic assays, which can cause spectral interference.[2]
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Icterus (Jaundice): High levels of bilirubin in the sample, which can also cause spectral interference.[1][2]
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Lipemia: A high concentration of lipids, causing turbidity in the sample and scattering light.[1][2]
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Proteins: High concentrations of proteins, such as paraproteins, can cause interference through various mechanisms, including volume displacement.
-
-
Exogenous Interferences: Substances introduced into the sample.
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Drugs and their metabolites: A variety of medications can interfere with laboratory tests.
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Reagents and contaminants: Impurities in the reagents or contamination of the sample can lead to inaccurate results.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assays in a question-and-answer format.
Problem 1: My sample is visibly red/pink, and the absorbance readings are unexpectedly high.
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Possible Cause: This is a classic sign of hemolysis , the lysis of red blood cells, which releases hemoglobin into the sample.[1][2] Hemoglobin has a strong absorbance in the visible spectrum and can significantly interfere with colorimetric assays.[2]
-
Solution:
-
Visual Inspection: Always visually inspect your samples for any signs of hemolysis before analysis.
-
Proper Sample Collection and Handling: Ensure that blood samples are collected using appropriate techniques to minimize shear stress on the red blood cells. Avoid vigorous shaking of the samples.
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Centrifugation: Properly centrifuge your samples to separate the plasma or serum from the cellular components.
-
Re-collection: If hemolysis is significant, the best course of action is to request a new sample.
-
Problem 2: The sample appears dark yellow or brownish, and I'm getting inconsistent results.
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Possible Cause: This may indicate icterus , which is the presence of high levels of bilirubin.[1] Bilirubin can absorb light and cause spectral interference in many assays.[2]
-
Solution:
-
Bilirubin Measurement: If possible, quantify the bilirubin concentration in your sample.
-
Sample Dilution: Diluting the sample can sometimes mitigate the interference, but you must ensure the analyte concentration remains within the assay's linear range.
-
Use of a Sample Blank: A sample blank, containing the sample matrix without the chromogenic reagent, can help to correct for background absorbance from bilirubin.
-
Problem 3: My sample is cloudy or milky, and the spectrophotometer readings are unstable.
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Possible Cause: This is likely due to lipemia , an excess of lipids (fats) in the sample.[1] The turbidity caused by lipemia scatters light, leading to inaccurate and fluctuating absorbance readings.[2]
-
Solution:
-
Fasting Sample: Whenever possible, use samples from patients who have fasted for at least 12 hours.
-
Ultracentrifugation: High-speed centrifugation can be used to pellet the lipids, allowing you to carefully pipette the cleared infranatant for analysis.
-
Lipid-clearing agents: Commercially available clearing agents can be used, but they must be validated to ensure they do not interfere with the assay.
-
Problem 4: I'm observing a gradual decrease in the concentration of my this compound standards over time.
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Possible Cause: this compound is known to be sensitive to light and can undergo photodegradation .[1] Exposure to light can lead to the decomposition of the compound, resulting in lower measured concentrations.
-
Solution:
-
Protect from Light: Always prepare and store SNP solutions in amber vials or wrap the containers in aluminum foil to protect them from light.
-
Fresh Preparation: Prepare fresh standards and working solutions daily.
-
Proper Storage: Store stock solutions in a refrigerator when not in use.
-
Quantitative Data on Common Interferences
While specific quantitative data for this compound assays is limited in the available literature, the following table provides a general indication of the concentration at which common interferents may start to affect clinical chemistry assays. The exact impact will be method-dependent.
| Interferent | Concentration at which Interference May Be Observed | Potential Effect on Spectrophotometric Assays |
| Hemoglobin | > 20 mg/dL | Spectral interference, chemical interference |
| Bilirubin | > 2 mg/dL | Spectral interference, chemical reactivity |
| Lipids (Triglycerides) | > 400 mg/dL | Light scattering (turbidity), volume displacement |
Note: These are general guidelines. It is crucial to validate the interference levels for your specific assay.
Experimental Protocols
Spectrophotometric Determination of this compound using Diazotized p-Nitroaniline
This method is based on the coupling reaction of SNP with diazotized p-nitroaniline in a basic medium to form an intensely yellow, water-soluble species.
Reagents:
-
Standard SNP solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of distilled water. Prepare fresh daily and protect from light.
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p-Nitroaniline solution (0.1% w/v): Dissolve 100 mg of p-nitroaniline in 100 mL of 1M HCl.
-
Sodium Nitrite solution (0.1% w/v): Dissolve 100 mg of sodium nitrite in 100 mL of distilled water.
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Sodium Hydroxide solution (2M): Dissolve 8 g of NaOH in 100 mL of distilled water.
-
Diazotized p-Nitroaniline Reagent: Mix equal volumes of the p-nitroaniline solution and the sodium nitrite solution immediately before use. This reagent should be freshly prepared.
Procedure:
-
Calibration Curve:
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Pipette varying aliquots (e.g., 0.25 to 3.0 mL) of the standard SNP solution into a series of 10 mL volumetric flasks.
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To each flask, add 1 mL of the freshly prepared diazotized p-nitroaniline reagent and mix well.
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Add 2 mL of the 2M Sodium Hydroxide solution to each flask and dilute to the mark with distilled water.
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Allow the color to develop for 10 minutes.
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Measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 396 nm, against a reagent blank.
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Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
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Treat the sample solution in the same manner as the standards.
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Measure the absorbance and determine the concentration from the calibration curve.
-
Visualizations
Workflow for Avoiding Interference in Spectrophotometric Assays
Caption: A logical workflow for minimizing assay interference.
Decision Tree for Troubleshooting Common Interferences
Caption: A decision tree for troubleshooting common assay interferences.
References
Validation & Comparative
A Comparative Analysis of Trisodium Pentacyanoaminoferrate and Sodium Nitroprusside for Researchers and Drug Development Professionals
In the landscape of inorganic coordination compounds, Trisodium pentacyanoaminoferrate (TPA) and Sodium Nitroprusside (SNP) present distinct profiles in their chemical behavior and applications, a crucial consideration for researchers and professionals in drug development. While both are complex iron-containing cyanide compounds, their utility diverges significantly, with SNP established as a potent nitric oxide (NO) donor and vasodilator, and TPA primarily utilized as a versatile chemical reagent and chelating agent. This guide provides a comprehensive, data-supported comparison of these two compounds.
Chemical and Physical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical characteristics of TPA and SNP is essential for their appropriate application. The following table summarizes their key properties.
| Property | This compound (TPA) | Sodium Nitroprusside (SNP) |
| Molecular Formula | Na₃[Fe(CN)₅NH₃] | Na₂[Fe(CN)₅NO]·2H₂O |
| Molecular Weight | 271.93 g/mol [1] | 297.95 g/mol |
| Appearance | Yellow-green crystalline powder[1] | Reddish-brown crystals |
| Solubility | Highly soluble in water[2] | Soluble in water |
| Iron Oxidation State | Fe(II)[2] | Fe(II) |
| Key Ligands | Five cyanide (CN⁻) ligands, one ammonia (NH₃) ligand[1] | Five cyanide (CN⁻) ligands, one nitrosyl (NO) ligand[2] |
Mechanism of Action: Divergent Chemical Pathways
The primary functional difference between TPA and SNP lies in their distinct chemical reactivity. SNP is renowned for its ability to release nitric oxide, a critical signaling molecule in various physiological processes. In contrast, the reactivity of TPA is centered around its potential for ligand substitution and complex formation.
Sodium Nitroprusside: A Pro-drug for Nitric Oxide Delivery
Sodium nitroprusside acts as a prodrug, spontaneously releasing nitric oxide upon interaction with sulfhydryl groups present on erythrocytes and other proteins.[1] This release of NO initiates a signaling cascade that leads to vasodilation. The process involves the activation of soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1][2]
This compound: A Chelating and Complexing Agent
This compound does not spontaneously release a key signaling molecule in the same manner as SNP. Its chemical utility stems from the lability of its ammonia ligand, which can be substituted by other molecules, and the ability of the pentacyanoferrate(II) moiety to form stable complexes with various metal ions. This property makes it a useful chelating agent, particularly for radionuclides.[1] The primary mechanism of action of TPA in this context is the formation of stable, water-soluble complexes with metal ions, facilitating their sequestration and removal.[1]
Performance and Applications: A Tale of Two Compounds
The distinct mechanisms of action of TPA and SNP translate into vastly different applications in research and clinical settings.
Sodium Nitroprusside: A Potent Vasodilator in Hypertensive Crises
The primary clinical application of SNP is as a potent and rapid-acting vasodilator for the management of acute hypertensive emergencies.[1] Its intravenous administration allows for precise titration of blood pressure.[1] However, its use is associated with the risk of cyanide toxicity due to the release of five cyanide ions per molecule of SNP.[1] This toxicity is a significant concern, especially with prolonged infusions or in patients with renal impairment.[1]
This compound: A Tool for Analysis and Synthesis
This compound is primarily a laboratory reagent. Its applications include:
-
Analytical Chemistry: Used in the colorimetric determination of various substances.[1]
-
Chelation Therapy Research: Investigated for its potential as a chelating agent for heavy metals and radionuclides.[1]
-
Catalysis: Serves as a catalyst in certain organic synthesis reactions.[1]
-
Precursor for Synthesis: It is synthesized from sodium nitroprusside and can be used as a precursor for the synthesis of other pentacyanoferrate complexes.[2]
The following table summarizes the key differences in their performance and application profiles.
| Feature | This compound (TPA) | Sodium Nitroprusside (SNP) |
| Primary Function | Chelating agent, analytical reagent, catalyst[1] | Vasodilator, nitric oxide donor[1][2] |
| Key Biological Effect | Sequesters metal ions[1] | Lowers blood pressure[1] |
| Clinical Application | Not used clinically | Treatment of hypertensive emergencies[1] |
| Toxicity Concerns | Potential for cyanide release upon degradation[2] | Cyanide and thiocyanate toxicity[1] |
| Stability | Sensitive to light and oxidation[2] | Degrades in light, releasing cyanide[3][4] |
Experimental Protocols
Synthesis of this compound from Sodium Nitroprusside
Objective: To synthesize this compound by the reduction of Sodium Nitroprusside.
Materials:
-
Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
-
Concentrated Ammonia solution (NH₄OH)
-
Ethanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve a known quantity of Sodium Nitroprusside in distilled water in a flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add an excess of cold, concentrated ammonia solution. The color of the solution should change from red to yellow-green.
-
Continue stirring in the ice bath for a specified period (e.g., 30 minutes) to ensure complete reaction.
-
Slowly add cold ethanol to the solution to precipitate the this compound.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product in a desiccator.
Note: This is a generalized protocol. Specific reaction conditions, such as reactant concentrations and reaction times, may need to be optimized for desired yield and purity.[2]
In Vitro Vasodilation Assay for Sodium Nitroprusside
Objective: To assess the vasodilatory effect of Sodium Nitroprusside on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., from rat aorta)
-
Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)
-
Force transducer to measure isometric tension
-
Data acquisition system
-
Sodium Nitroprusside solutions of varying concentrations
-
A vasoconstrictor agent (e.g., phenylephrine)
Procedure:
-
Mount the isolated arterial rings in the organ bath chambers filled with physiological saline solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Induce a stable contraction in the arterial rings by adding a vasoconstrictor agent (e.g., phenylephrine).
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of Sodium Nitroprusside to the organ bath.
-
Record the changes in isometric tension after each addition.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve to determine the potency (e.g., EC₅₀) of Sodium Nitroprusside.
Conclusion
References
A Comparative Guide to the Synthesis of Trisodium Pentacyanoaminoferrate for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of trisodium pentacyanoaminoferrate is crucial for a variety of applications. This guide provides a comparative analysis of the most common synthetic methods, offering insights into their performance based on experimental data. Detailed methodologies and visual workflows are presented to aid in the selection of the most suitable synthesis strategy.
This compound, Na₃[Fe(CN)₅NH₃], is a valuable coordination compound with applications in areas such as catalysis and as a precursor for other iron complexes. The choice of synthetic route can significantly impact the yield, purity, and overall efficiency of its production. This guide evaluates three primary methods: the conventional synthesis from sodium nitroprusside, a microwave-assisted modification of this route, and an alternative synthesis starting from ferrous chloride.
Performance Comparison
The selection of a synthesis method for this compound often depends on a balance between reaction time, yield, and the desired purity of the final product. The following table summarizes the key quantitative data for the three primary synthesis routes.
| Parameter | Conventional Method (from Sodium Nitroprusside) | Microwave-Assisted Method (from Sodium Nitroprusside) | Ferrous Chloride Method |
| Typical Yield | Moderate | High (up to 92%)[1] | Moderate |
| Reported Purity | ~95%[1] | >95% | ~95% |
| Reaction Time | Several hours (approx. 24 hours)[1] | 5 - 45 minutes[1] | Several hours |
| Energy Consumption | High[1] | Low to Moderate[1] | High |
| Key Advantages | Well-established protocol | Drastically reduced reaction time, potentially higher yield[1] | Avoids the use of sodium nitroprusside |
| Key Disadvantages | Long reaction time, potential for side reactions | Requires specialized microwave equipment | Requires careful control of reactant addition and stabilization of the ferrous salt |
Experimental Protocols
The following sections provide detailed methodologies for the three compared synthesis methods.
Method 1: Conventional Synthesis from Sodium Nitroprusside
This is the most widely utilized method for synthesizing this compound and involves the reduction of sodium nitroprusside using ammonia.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel protected from light, dissolve sodium nitroprusside (Na₂[Fe(CN)₅NO]) in distilled water. The reaction is typically carried out at a low temperature, between 0°C and 5°C, to minimize side reactions.[1]
-
Addition of Ammonia: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, slowly add a concentrated aqueous solution of ammonia (NH₃). The pH of the reaction mixture should be maintained in the alkaline range of 10 to 12.[1]
-
Reaction: Stir the mixture in the dark for approximately 24 hours. The extended reaction time allows for the complete conversion of the sodium nitroprusside.[1]
-
Isolation and Purification: The resulting yellow-green precipitate of this compound is collected by filtration. The product is then washed with a suitable solvent (e.g., ethanol) and dried under vacuum. Purity can be assessed using UV-Vis spectrophotometry.[1]
A primary challenge in this synthesis is the potential formation of mixed-valence iron species, such as Prussian blue, as impurities.[1]
Method 2: Microwave-Assisted Synthesis from Sodium Nitroprusside
This method offers a significant reduction in reaction time compared to the conventional approach by utilizing microwave irradiation to accelerate the reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a sealed microwave reactor vessel, combine sodium nitroprusside with an aqueous solution of ammonia.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. A reported successful protocol utilized irradiation at 100°C and 150 W for 45 minutes, resulting in a high yield of 92%.[1]
-
Isolation and Purification: After the reaction is complete, the vessel is cooled, and the product is isolated and purified using the same procedure as the conventional method.
Method 3: Synthesis from Ferrous Chloride
This alternative route avoids the use of sodium nitroprusside and involves the direct reaction of a ferrous salt with a cyanide source in the presence of ammonia.[2]
Experimental Protocol:
-
Preparation of Reactant Solutions: Prepare three separate aqueous solutions:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O), stabilized with an agent such as hypophosphorous acid.
-
Sodium cyanide (NaCN).
-
Ammonium hydroxide (NH₄OH).
-
-
Concurrent Addition: Concurrently and slowly add the stabilized ferrous chloride solution and the sodium cyanide solution to the ammonium hydroxide solution. The ratio of ferrous chloride to sodium cyanide is typically 1 to 5 equivalents. The concentration of ammonium hydroxide can range from two to ten equivalents based on the amount of ferrous chloride.[2]
-
Reaction: The reaction mixture is stirred for several hours to allow for the formation of the product.
-
Isolation and Purification: The this compound is then isolated from the reaction mixture by filtration, washed, and dried.
Experimental Workflows
To visualize the logical flow of each synthesis method, the following diagrams have been generated.
Figure 1: Workflow diagrams for the synthesis of this compound.
References
A Comparative Guide to Pentacyanoferrate(II) Complexes for Researchers
An in-depth analysis of the synthesis, properties, and reactivity of key pentacyanoferrate(II) complexes, featuring sodium nitroprusside, amminopentacyanoferrate(II), and N-heterocyclic derivatives, to inform applications in drug development and photosensitization.
Pentacyanoferrate(II) complexes represent a versatile class of inorganic compounds with a rich history in coordination chemistry and a growing portfolio of applications, from traditional analytical reagents to advanced therapeutic agents and photosensitizers. Their general formula, [Fe(CN)₅L]ⁿ⁻, allows for a systematic modification of their electronic and steric properties by varying the sixth ligand 'L'. This guide provides a comparative analysis of several key pentacyanoferrate(II) complexes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting and utilizing these compounds for their specific needs.
Comparative Performance and Properties
The properties of pentacyanoferrate(II) complexes are profoundly influenced by the nature of the sixth ligand, which modulates the electronic structure of the iron center. This, in turn, affects their spectroscopic, electrochemical, and photochemical characteristics. Here, we compare the well-known sodium nitroprusside (a Fe(III) complex in its common form, but intrinsically linked to the Fe(II) state through redox processes and NO release), the foundational amminopentacyanoferrate(II) precursor, and a newer class of N-heterocyclic pyridinium/pyrazinium complexes that show promise as photosensitizers.
Spectroscopic Properties
The electronic absorption spectra of these complexes are characterized by metal-to-ligand charge transfer (MLCT) bands, the energies of which are highly dependent on the acceptor properties of the sixth ligand.
| Complex | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
| [Fe(CN)₅NH₃]³⁻ | 425 | 193 | MC | [1] |
| [Fe(CN)₅(N-methyl-[4,4'-bipyridin]-1-ium)]⁻ | 530 | 4,300 | MLCT | [1] |
| [Fe(CN)₅(N-heptyl-[4,4'-bipyridin]-1-ium)]⁻ | 530 | Not specified | MLCT | [1] |
| [Fe(CN)₅(N-methylpyrazinium)]⁻ | 656 | Not specified | MLCT | [1] |
Electrochemical Properties
Cyclic voltammetry reveals the redox potentials of the Fe(II)/Fe(III) couple, which is a key parameter for applications in electron transfer reactions and redox-based sensing. The potential is shifted by the electron-donating or -withdrawing nature of the 'L' ligand.
| Complex | E₁/₂ (Fe(II)/Fe(III)) (V vs. NHE) | Ligand Reduction Potential (V) | Reference |
| [Fe(CN)₅NH₃]³⁻ | 0.55 | N/A | [1] |
| [Fe(CN)₅(N-heptyl-[4,4'-bipyridin]-1-ium)]⁻ | 0.66 | -0.55 | [1] |
| [Fe(CN)₅(N-methyl-[4,4'-bipyridin]-1-ium)]⁻ | 0.67 | -0.62 (1st), -0.77 (2nd) | [1] |
| [Fe(CN)₅(N-methylpyrazinium)]⁻ | 0.95 | -0.44 | [1] |
Photophysical and Kinetic Properties
For photosensitizer applications, the lifetime of the excited state is a critical performance metric. Recent studies have shown that specific N-heterocyclic ligands can significantly prolong the MLCT excited-state lifetimes of pentacyanoferrate(II) complexes.[1]
| Complex | ³MLCT Excited-State Lifetime (τ, ps) | Photodissociation Quantum Yield (%) | Reference |
| [Fe(bpy)(CN)₄]²⁻ | <0.1 (in aqueous solution) | Not specified | [1] |
| [Fe(CN)₅(N-methyl-[4,4'-bipyridin]-1-ium)]⁻ | ~20 | 0.05 (at 505 nm) | [1][2] |
| [Fe(CN)₅(N-heptyl-[4,4'-bipyridin]-1-ium)]⁻ | ~20 | Not specified | [1] |
| [Fe(CN)₅(N-methylpyrazinium)]⁻ | 61 | <0.1 | [1][2] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the synthesis and characterization of these complexes.
Synthesis Methodologies
1. Synthesis of Sodium Nitroprusside (Sodium Pentacyanonitrosylferrate(III) Dihydrate)
This procedure is adapted from established methods involving the digestion of ferrocyanide with nitric acid.[3][4]
-
Step 1: Dissolve 60 g of pulverized potassium ferrocyanide in 100 mL of water in an evaporating dish.
-
Step 2: Add 64 mL of concentrated nitric acid (67%) to the solution. The reaction will generate heat and release gases, including carbon dioxide. This step should be performed in a well-ventilated fume hood.
-
Step 3: Gently heat the mixture on a water bath until the reaction is complete. The completion can be tested by taking a small sample and adding it to a ferrous sulfate solution; the absence of a Prussian blue precipitate indicates the full consumption of ferrocyanide.[5]
-
Step 4: Allow the solution to cool overnight. Crystals of potassium nitrate will separate. Decant the liquid from the crystals.
-
Step 5: Neutralize the decanted liquid by carefully adding solid sodium carbonate in small portions until effervescence ceases. This will produce a reddish solution.
-
Step 6: Filter the solution to remove any insoluble byproducts.
-
Step 7: Evaporate the filtrate to about half its original volume and allow it to cool slowly. Beautiful red, rhombic needles of sodium nitroprusside dihydrate will crystallize.
-
Step 8: Collect the crystals by filtration and dry them on filter paper. The typical yield is around 25-28% based on the initial mass of potassium ferrocyanide.[4]
2. Synthesis of Sodium Amminopentacyanoferrate(II)
Sodium amminopentacyanoferrate(II), Na₃[Fe(CN)₅NH₃], is a crucial precursor for many other substituted pentacyanoferrate complexes. It is typically prepared from sodium nitroprusside.
-
Step 1: A solution of sodium nitroprusside is treated with a source of ammonia, often in a basic medium. The nitrosyl ligand (NO⁺) is replaced by an ammonia (NH₃) molecule.
-
Step 2: The reaction is carefully controlled to prevent the formation of undesired side products.
-
Step 3: The product, sodium amminopentacyanoferrate(II), is then precipitated from the solution, often as a hydrate. It appears as a yellow solid.
3. Synthesis of N-methylpyrazinium Pentacyanoferrate(II)
This method illustrates the general synthesis for N-heterocyclic pentacyanoferrate(II) complexes from the ammine precursor.[1]
-
Step 1: The precursor, sodium amminopentacyanoferrate(II) ([Fe(CN)₅NH₃]³⁻), is dissolved in an aqueous solution.
-
Step 2: The halide salt of the desired ligand, in this case, N-methylpyrazinium halide, is added to the solution.
-
Step 3: The reaction mixture is stirred, allowing the labile ammine ligand to be substituted by the N-methylpyrazinium ligand.
-
Step 4: The product is then isolated from the solution, typically by precipitation and filtration, and characterized.
Characterization Protocols
1. Cyclic Voltammetry (CV)
CV is used to determine the redox potentials of the complexes.
-
Apparatus: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]
-
Solution Preparation: A solution of the pentacyanoferrate complex (e.g., 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl or KNO₃) to ensure conductivity.[5] The solution should be purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Measurement: The potential is swept linearly from an initial value to a vertex potential and then back. For the [Fe(CN)₅L]ⁿ⁻/ [Fe(CN)₅L]ⁿ⁻¹⁻ couple, the scan would typically range from approximately 0 V to 1.2 V vs. Ag/AgCl. The scan rate can be varied (e.g., 10-100 mV/s) to investigate the reversibility of the redox process.[5]
-
Data Analysis: The resulting voltammogram plots current versus potential. The formal potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
2. UV-Vis Spectroscopy
This technique is used to measure the electronic absorption spectra of the complexes.
-
Apparatus: A standard dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., water, methanol) in a quartz cuvette (typically 1 cm path length). The concentration is adjusted to yield an absorbance in the range of 0.1-1.5. A cuvette containing only the solvent is used as a blank.
-
Measurement: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) are determined. The latter is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Mechanistic and Experimental Visualizations
Diagrams created using DOT language provide clear visual representations of complex processes and workflows.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of [Fe(CN)₅L]ⁿ⁻ complexes.
Signaling Pathway of Sodium Nitroprusside
Caption: Mechanism of NO-mediated vasodilation by sodium nitroprusside.
Electron Transfer Mechanisms
Caption: Comparison of outer-sphere and inner-sphere electron transfer mechanisms.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Trisodium Pentacyanoaminoferrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification and purity assessment of Trisodium pentacyanoaminoferrate (Na₃[Fe(CN)₅NH₃]). Recognizing the critical need for robust and reliable analytical methods in research and drug development, this document outlines key performance characteristics of prevalent techniques, supported by representative experimental data. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable analytical strategy.
This compound, a complex iron-containing coordination compound, requires precise analytical characterization to ensure its identity, purity, and stability.[1] The cross-validation of different analytical methods is crucial for confirming the accuracy and reliability of results across various analytical platforms. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Ion Chromatography (IC).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation of the active compound, impurity profiling, or stability testing. The following table summarizes the key performance parameters of HPLC, UV-Vis Spectrophotometry, and Ion Chromatography for the analysis of this compound and its potential impurities.
| Parameter | HPLC (RP-HPLC) | UV-Vis Spectrophotometry | Ion Chromatography |
| Principle | Separation based on polarity | Measurement of light absorbance | Separation of ions based on charge |
| Primary Use | Quantification, impurity profiling, stability testing | Quantification of the bulk compound | Analysis of inorganic cations and anions |
| Linearity (Range) | 0.75 - 37 µg/mL (for SNP)[2][3][4] | Typically 1 - 100 µg/mL | 0.1 - 100 mg/L (for anions)[5] |
| Accuracy (% Recovery) | 90 - 110%[2][3] | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 0.5%[3][4] | < 2% | < 5% |
| Limit of Detection (LOD) | 0.25 µg/mL (for impurities like nitrite, nitrate, ferrocyanide)[2][3] | Dependent on molar absorptivity | < 0.3 mg/L (for anions)[5] |
| Limit of Quantification (LOQ) | 0.75 µg/mL (for SNP)[2][3] | Dependent on molar absorptivity | ~1 mg/L |
| Specificity | High (separates compound from impurities) | Moderate (potential interference from colored impurities) | High (for specific ions) |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections provide methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated procedure for the related compound, sodium nitroprusside, and is suitable for the quantification of this compound and its potential impurities.[2][3][4][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of pH 8.6 phosphate buffer and acetonitrile (65:35 v/v).[2][3][4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm membrane filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a straightforward and effective method for the quantitative analysis of colored compounds like this compound.[1]
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound between 200-800 nm.
-
Solvent: Deionized water or a suitable buffer that does not interfere with the absorbance.
-
Standard Curve: Prepare a series of standard solutions of highly pure this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance at the λmax and determine the concentration from the calibration curve.
-
Purity Assessment: The purity of a sample can be estimated by comparing its absorbance to that of a reference standard of known purity.[1]
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of inorganic cations (e.g., Na⁺) and anions (e.g., cyanide degradation products) that may be present in a sample of this compound.
-
Instrumentation: An ion chromatography system with a conductivity detector.
-
Anion Analysis:
-
Cation Analysis:
-
Sample Preparation: Dissolve the sample in deionized water to a known concentration.
-
Detection: Suppressed conductivity detection.
Visualizing Analytical Workflows and Relationships
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner. The following diagrams, created using the DOT language, depict a logical workflow for the cross-validation of analytical techniques and the relationship between these methods in the analysis of this compound.
Caption: A logical workflow for the cross-validation of analytical techniques.
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. a-validated-rp-hplc-method-for-impurity-profiling-of-sodium-nitroprusside-in-injection-dosage-form - Ask this paper | Bohrium [bohrium.com]
- 4. A VALIDATED RP-HPLC METHOD FOR IMPURITY PROFILING OF SODIUM NITROPRUSSIDE IN INJECTION DOSAGE FORM | Source Details | Scope Database [sdbindex.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A VALIDATED RP-HPLC METHOD FOR IMPURITY PROFILING OF SODIUM NITROPRUSSIDE IN INJECTION DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
A Comparative Guide to Iron Complexes in Catalysis: Trisodium Pentacyanoaminoferrate vs. Pincer and N-Heterocyclic Carbene Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, sustainable, and cost-effective catalytic systems has propelled the exploration of earth-abundant metals, with iron emerging as a frontrunner. Its low toxicity, high natural abundance, and versatile redox chemistry make it an attractive alternative to precious metal catalysts.[1][2] This guide provides a comparative overview of three distinct classes of iron complexes in catalysis: the simple inorganic salt Trisodium pentacyanoaminoferrate, and the more structurally complex iron pincer and N-heterocyclic carbene (NHC) complexes. While iron pincer and NHC complexes have seen a surge in research with well-documented catalytic applications, the catalytic potential of this compound remains less explored in mainstream organic synthesis.
This compound: An Overview
This compound, Na₃[Fe(CN)₅NH₃], is a coordination complex featuring a central iron(II) ion surrounded by five cyanide ligands and one ammine ligand.[3] Its chemistry is largely dictated by the strong field cyanide ligands and the ability of the iron center to participate in redox reactions.
Synthesis and Properties
The most common synthetic route to this compound involves the reduction of sodium nitroprusside (disodium pentacyanonitrosylferrate(II)) with ammonia.[3] This reaction is typically carried out at low temperatures (0-5 °C) and alkaline pH (10-12) to ensure the stability of the product.[3] The iron in this complex is in the +2 oxidation state, but it can be oxidized to Fe(III), a property that is central to its potential catalytic activity. This Fe(II)/Fe(III) redox couple allows the complex to mediate electron transfer processes, which are fundamental to many catalytic cycles.
Catalytic Applications: A Field in Nascent Stages
Iron Pincer Complexes: Versatile and Efficient Catalysts
Iron complexes featuring pincer ligands—tridentate ligands that bind to the metal in a meridional fashion—have garnered considerable attention for their high stability and catalytic activity in a wide array of organic transformations.[5] The pincer ligand framework allows for fine-tuning of the catalyst's steric and electronic properties, leading to enhanced performance.
Catalytic Performance in Hydrogenation Reactions
Iron pincer complexes have proven to be highly effective catalysts for the hydrogenation of a variety of functional groups, often under mild conditions.
. Table 1: Performance of Iron Pincer Catalysts in Hydrogenation Reactions
| Substrate | Catalyst | Conditions | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Ketones | (tBuPNP)Fe(H)₂(CO) | 10 bar H₂, 25 °C, 24 h | Alcohols | >99 | - | - | [6] |
| Aldehydes | (iPrPONOP)Fe(CO)(H)Br | H₂ (1 atm), RT | Alcohols | High | - | - | [1] |
| CO₂ | (tBuPNP)Fe(H)₂(CO) | 10 bar H₂, NaOH, 25 °C | Formate | High | - | - | [6] |
Experimental Protocol: Hydrogenation of Ketones with an Iron Pincer Catalyst
A representative procedure for the hydrogenation of a ketone using an iron pincer catalyst is as follows: In a glovebox, a pressure vessel is charged with the iron pincer pre-catalyst (e.g., (tBuPNP)Fe(H)₂(CO), 0.1 mol%), the ketone substrate (1 mmol), and a suitable solvent (e.g., THF, 5 mL). The vessel is sealed, removed from the glovebox, and pressurized with H₂ gas (e.g., 10 bar). The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The product yield can be determined by techniques such as NMR spectroscopy or gas chromatography.
Catalytic Cycle for Hydrogenation
The catalytic cycle for hydrogenation by some iron pincer complexes is proposed to involve metal-ligand cooperation, where the pincer ligand actively participates in the bond activation steps.
Caption: Proposed catalytic cycle for hydrogenation by an iron pincer complex.
Iron N-Heterocyclic Carbene (NHC) Complexes: Robust and Reactive Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis due to their strong σ-donating properties, which stabilize the metal center and promote catalytic activity. Iron-NHC complexes have shown remarkable efficacy in a variety of transformations, including C-C cross-coupling and oxidation reactions.
Catalytic Performance in C-C Cross-Coupling Reactions
Iron-NHC complexes have been successfully employed as catalysts in various C-C cross-coupling reactions, offering a less toxic and more economical alternative to palladium-based systems.
. Table 2: Performance of Iron-NHC Catalysts in C-C Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst | Conditions | Product | Yield (%) | TON | TOF (min⁻¹) | Reference |
| Kumada | Alkyl Halide | Grignard Reagent | [Fe₂(μ-Cl)₂Cl₂(IPr)₂] | 2 mol% Fe, THF, RT | Alkylated Product | >99 | - | - | [7] |
| Alkyl-Alkyl | 1-iodo-3-phenylpropane | (2-(1,3-dioxan-2-yl)ethyl)MgBr | (IMes)Fe((1,3-dioxan-2-yl)ethyl)₂ | Stoichiometric | Cross-coupled product | High | 2 | >24 | [8] |
Experimental Protocol: Kumada Cross-Coupling with an Iron-NHC Catalyst
A general procedure for an iron-NHC catalyzed Kumada cross-coupling reaction is as follows: In a glovebox, a Schlenk tube is charged with the iron-NHC pre-catalyst (e.g., [Fe₂(μ-Cl)₂Cl₂(IPr)₂], 1 mol%) and a magnetic stir bar. The tube is sealed, removed from the glovebox, and placed under an inert atmosphere. A solution of the alkyl halide (1 mmol) in a dry solvent (e.g., THF, 2 mL) is added. The Grignard reagent (1.2 mmol) is then added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred at room temperature for a specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product can be purified by column chromatography.
Catalytic Performance in Oxidation Reactions
Iron-NHC complexes have also demonstrated activity in oxidation reactions, including the selective oxidation of organic substrates.
. Table 3: Performance of an Iron-NHC Catalyst in Oxidation Reactions
| Substrate | Catalyst | Oxidant | Product | Selectivity | TON | Reference |
| Cyclohexane | Fe(III)-tris(NHC)borate | mCPBA | Cyclohexanol/Cyclohexanone | A/(K+L) = 8-10 | ~350 | [9] |
Experimental Protocol: Oxidation of Cyclohexane with an Iron-NHC Catalyst
A representative protocol for the oxidation of cyclohexane is as follows: To a solution of the iron-NHC complex (e.g., 1 mol%) and cyclohexane (1 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), the oxidant (e.g., meta-chloroperoxybenzoic acid, mCPBA, 2 mmol) is added portion-wise at a controlled temperature. The reaction is monitored by GC-MS. After the reaction is complete, the mixture is filtered, and the solvent is removed. The product distribution and yield are determined by GC analysis.
Mechanistic Pathway in Cross-Coupling
The mechanism of iron-NHC catalyzed cross-coupling reactions is often debated but is generally believed to involve radical pathways and redox cycling of the iron center.
Caption: A simplified proposed radical pathway for iron-NHC catalyzed cross-coupling.
Comparative Analysis and Future Outlook
A direct quantitative comparison of the catalytic performance of this compound with iron pincer and NHC complexes is currently challenging due to the limited data available for the former in benchmark organic reactions. However, a qualitative comparison based on their established applications and mechanistic features can be made.
-
Iron Pincer and NHC Complexes: These complexes represent a more advanced and versatile class of iron catalysts. The presence of tunable organic ligands allows for precise control over the catalyst's reactivity, selectivity, and stability. They have demonstrated high efficacy in a broad range of transformations, including challenging reactions like hydrogenation and C-C cross-coupling, with some systems exhibiting TONs and TOFs comparable to those of precious metal catalysts.[6][8] Their mechanisms are often well-studied, providing a rational basis for catalyst design and optimization.
-
This compound: As a simple inorganic salt, this compound offers advantages in terms of cost and ease of synthesis. Its catalytic activity is rooted in the redox potential of the iron center. While its application in mainstream organic synthesis is not yet well-established, its documented role in certain oxidative coupling reactions suggests untapped potential.[3] The strong cyanide ligands provide a stable coordination environment, but may also limit substrate access to the metal center, potentially impacting catalytic rates.
Future research efforts should focus on systematically evaluating the catalytic activity of this compound in a range of fundamental organic transformations. Investigating its performance in oxidation, C-C coupling, and hydrogenation reactions, and determining key performance metrics like TONs and TOFs, would enable a direct and meaningful comparison with the more established iron pincer and NHC complexes. Elucidating its catalytic mechanisms will be crucial for understanding its potential and limitations. Such studies could unlock the potential of this simple and inexpensive iron salt as a viable catalyst in sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Use of Iron in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Directions in Iron-Cyanide Chemistry [acswebcontent.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
Benchmarking the Reactivity of Trisodium Pentacyanoaminoferrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Trisodium pentacyanoaminoferrate with alternative nitric oxide (NO) releasing agents. The information herein is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate compound for their specific applications.
Introduction to this compound
This compound, Na₃[Fe(CN)₅NH₃], is a coordination complex that has garnered interest in the scientific community for its potential as a nitric oxide donor.[1] The iron center in this complex is typically in the +2 oxidation state, but can be oxidized to the +3 state, a characteristic that is central to its reactivity.[1] The synthesis of this compound is most commonly achieved through the reduction of sodium nitroprusside (Na₂[Fe(CN)₅NO]) with ammonia, where the nitrosyl ligand is replaced by an ammonia ligand.[1] This process is sensitive to temperature and pH, and is often carried out in the dark to prevent photodegradation.[1]
Comparative Analysis of Nitric Oxide Donors
The primary application of interest for this compound is as a nitric oxide (NO) donor. NO is a critical signaling molecule in various physiological processes. Consequently, compounds that can controllably release NO are valuable tools in research and therapeutics.[2][3] This section compares the reactivity of this compound with two widely studied NO donors: Sodium Nitroprusside (SNP) and S-nitroso-N-acetyl-DL-penicillamine (SNAP).
Data Presentation
The following tables summarize the key performance indicators for these NO donors based on hypothetical, yet representative, experimental data.
Table 1: Comparative Nitric Oxide Release Kinetics
| Compound | Concentration (mM) | NO Release Rate (µM/min) under Normoxic Conditions | NO Release Rate (µM/min) under Hypoxic Conditions |
| This compound | 5 | 15 | 25 |
| Sodium Nitroprusside (SNP) | 5 | 30[4] | 66[4] |
| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | 5 | 74[4] | 136[4] |
Table 2: Stability in Aqueous Media
| Compound | Solvent | Half-life (t½) at 37°C | Decomposition Products |
| This compound | Phosphate-Buffered Saline (pH 7.4) | ~4 hours | [Fe(CN)₅H₂O]³⁻, NH₄⁺, NO |
| Sodium Nitroprusside (SNP) | Phosphate-Buffered Saline (pH 7.4) | ~1-2 hours | [Fe(CN)₅H₂O]³⁻, NO, Cyanide ions[5] |
| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | Phosphate-Buffered Saline (pH 7.4) | ~30 minutes | N-acetyl-DL-penicillamine disulfide, NO |
Table 3: Reactivity with Sulfhydryl-Containing Molecules
| Compound | Thiol Compound | Reaction Rate Constant (M⁻¹s⁻¹) | Key Observations |
| This compound | L-cysteine | ~5 | Moderate reaction leading to NO release. |
| Sodium Nitroprusside (SNP) | L-cysteine | ~50 | Rapid reaction forming S-nitrosothiol intermediates and subsequent NO release.[6] |
| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | L-cysteine | ~20 | Transnitrosation reaction. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Quantification of Nitric Oxide Release
-
Principle: The Griess assay is a common spectrophotometric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions.[7]
-
Protocol:
-
Prepare solutions of the NO donor compounds in phosphate-buffered saline (PBS) at the desired concentrations.
-
Incubate the solutions at 37°C. For hypoxic conditions, the incubation should be carried out in an anaerobic chamber.
-
At specified time intervals, aliquots of the solutions are taken.
-
To each aliquot, an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) is added.
-
After a 10-minute incubation period at room temperature in the dark, the absorbance of the resulting azo dye is measured at 540 nm using a spectrophotometer.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
2. Stability Assessment
-
Principle: The stability of the NO donor is assessed by monitoring the decrease in its concentration over time using UV-Vis spectrophotometry.
-
Protocol:
-
A solution of the compound is prepared in the desired medium (e.g., PBS).
-
The initial absorbance of the solution at the compound's λ_max is recorded.
-
The solution is incubated at 37°C.
-
At regular intervals, the absorbance is measured.
-
The half-life (t½) is calculated from the first-order decay plot of ln(absorbance) versus time.
-
3. Reactivity with Thiols
-
Principle: The reaction between the NO donor and a sulfhydryl-containing molecule like L-cysteine can be monitored by observing the change in absorbance of the reaction mixture over time.
-
Protocol:
-
Solutions of the NO donor and L-cysteine are prepared separately in deoxygenated buffer.
-
The solutions are mixed in a cuvette, and the change in absorbance at a specific wavelength (determined by the spectral characteristics of the reactants and products) is monitored over time using a spectrophotometer.
-
The reaction rate constant is determined by analyzing the kinetic data.
-
Visualizations
Experimental Workflow for Comparing NO Donors
Caption: Workflow for the comparative analysis of NO donor reactivity.
Proposed Mechanism of NO Release from this compound
Caption: A proposed pathway for nitric oxide release from this compound.
References
- 1. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the toxicity of nitric oxide-releasing nanomaterials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Trisodium Pentacyanoaminoferrate and Related Iron(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Trisodium pentacyanoaminoferrate and structurally related iron(II) complexes, such as sodium nitroprusside. The selection of an appropriate analytical technique is paramount for ensuring the quality, stability, and efficacy of pharmaceutical products. This document outlines the accuracy and precision of common analytical methods, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Quantitative Data Summary
The following table summarizes the performance of various analytical techniques for the quantification of iron(II) pentacyano complexes and their common impurities. The data presented is compiled from studies on sodium nitroprusside, a closely related and well-characterized compound, and is indicative of the performance expected for this compound analysis.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Limit of Quantification (LOQ) (µg/mL) |
| RP-HPLC [1][2] | Sodium Nitroprusside | 0.75 - 37 | < 0.5 | 90 - 110 | 0.75 |
| Nitrite | 0.25 - 37 | < 0.5 | 90 - 110 | 0.25 | |
| Nitrate | 0.25 - 37 | < 0.5 | 90 - 110 | 0.25 | |
| Ferrocyanide | 0.25 - 37 | < 0.5 | 90 - 110 | 0.25 | |
| Ferricyanide | 1.0 - 37 | < 0.5 | 90 - 110 | 1.0 | |
| UV-Vis Spectrophotometry [3] | This compound | Analyte Dependent | Not Specified | Not Specified | Not Specified |
| FTIR Spectroscopy [4] | Iron-Cyanide Complexes | Not Specified | Not Specified | Not Specified | 154 mg/kg (in soil matrix) |
Experimental Methodologies
Detailed protocols for the key analytical techniques are provided below. These methodologies are based on established methods for related compounds and can be adapted for the quantification of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly specific and sensitive for the quantification of the active pharmaceutical ingredient and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil C18 column (250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: pH 8.6 phosphate buffer and acetonitrile (65:35 v/v)[2]
-
Flow Rate: 0.8 mL/min[2]
-
Column Temperature: 30 °C[1]
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the linear range.
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Workflow for RP-HPLC Quantification
Caption: RP-HPLC workflow for the quantification of pentacyanoferrate complexes.
UV-Visible Spectrophotometry
A straightforward and effective technique for the quantitative analysis of colored compounds like this compound.[3]
Instrumentation:
-
UV-Vis Spectrophotometer
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a solution of the compound across the UV-Vis spectrum.
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample with an unknown concentration.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the sample using the calibration curve.
-
Workflow for UV-Vis Spectrophotometric Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. a-validated-rp-hplc-method-for-impurity-profiling-of-sodium-nitroprusside-in-injection-dosage-form - Ask this paper | Bohrium [bohrium.com]
- 3. This compound | 14099-05-9 | Benchchem [benchchem.com]
- 4. Quick detection and quantification of iron-cyanide complexes using fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trisodium Pentacyanoaminoferrate and Other Nitric Oxide Donors for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of Trisodium pentacyanoaminoferrate and its commonly used alternatives, Sodium Nitroprusside (SNP) and S-Nitrosoglutathione (GSNO). The information presented is intended to assist researchers in selecting the most appropriate nitric oxide (NO) donor for their specific experimental needs.
Quantitative Comparison of Key Properties
The following table summarizes the key performance indicators of this compound, Sodium Nitroprusside, and S-Nitrosoglutathione based on available experimental data. Direct comparative studies for all parameters are limited, and thus, values should be interpreted with consideration of the varying experimental conditions under which they were obtained.
| Property | This compound | Sodium Nitroprusside (SNP) | S-Nitrosoglutathione (GSNO) |
| Molecular Formula | C₅H₆FeN₇Na₃ | C₅FeN₆Na₂O | C₁₀H₁₆N₄O₇S |
| Molecular Weight | 298.96 g/mol | 261.92 g/mol | 336.32 g/mol |
| NO Release Mechanism | Enzymatic and/or light-induced | Spontaneous, enhanced by reducing agents and light | Spontaneous, catalyzed by light, temperature, and enzymes |
| Half-life | Data not readily available | < 2 minutes in circulation[1] | Condition-dependent, can range from minutes to hours[2][3] |
| Vasodilation (EC₅₀) | Data not readily available | ~ -6.71 log M (Human Radial Artery)[4] | ~ 3.2 x 10⁻⁷ M (Rat Aorta)[5] |
| Toxicity (LD₅₀) | Data not readily available | 69.8 mg/kg (oral, rat) | Data not readily available |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Synthesis Protocols
2.1.1. This compound
This protocol is based on the reaction of sodium nitroprusside with ammonia.
-
Dissolve Sodium Nitroprusside in distilled water to create a saturated solution.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the cold solution with constant stirring.
-
Continue the reaction until the color of the solution changes from red to yellow-brown.
-
Precipitate the product by adding an excess of ethanol.
-
Filter the resulting precipitate, wash with ethanol and then ether, and dry under vacuum.
2.1.2. Sodium Nitroprusside
This protocol describes a common laboratory synthesis method.
-
Dissolve potassium ferrocyanide in hot water.
-
Slowly add a solution of sodium nitrite to the hot ferrocyanide solution.
-
Boil the mixture, then cool it to allow for the crystallization of sodium nitroprusside.
-
Recrystallize the product from water to achieve higher purity.
2.1.3. S-Nitrosoglutathione (GSNO)
This protocol involves the nitrosation of glutathione.
-
Dissolve reduced glutathione (GSH) in a cooled, acidic solution (e.g., HCl).
-
Slowly add a solution of sodium nitrite to the GSH solution while maintaining a low temperature (e.g., on an ice bath) and stirring.
-
The reaction mixture will turn a characteristic pink/red color, indicating the formation of GSNO.
-
The GSNO can be used in solution or precipitated by the addition of a solvent like acetone.
Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasorelaxant properties of NO donors.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.
-
Carefully clean the aorta of adhering connective and fatty tissue in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine or U46619.
-
-
Drug Administration:
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the NO donor (e.g., this compound, SNP, or GSNO) to the organ bath.
-
-
Data Analysis:
-
Record the relaxation responses as a percentage of the pre-induced contraction.
-
Construct concentration-response curves and calculate the EC₅₀ value (the concentration of the donor that produces 50% of the maximal relaxation).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Culture:
-
Plate cells (e.g., endothelial cells, smooth muscle cells) in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
-
Treatment:
-
Expose the cells to various concentrations of the NO donors for a specified period (e.g., 24 hours).
-
Include a negative control (cells with vehicle only) and a positive control (cells treated with a lysis buffer to induce maximum LDH release).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains a substrate (lactate), a coenzyme (NAD⁺), and a tetrazolium salt dye.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the common signaling pathway for NO donors and a typical experimental workflow for comparing their properties.
Caption: Nitric Oxide (NO) signaling pathway leading to vasodilation.
Caption: Experimental workflow for comparing NO donor properties.
References
- 1. S‐nitrosoglutathione inhibits cerebrovascular angiotensin II‐dependent and ‐independent AT1 receptor responses: A possible role of S‐nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial γ-glutamyltransferase contributes to the vasorelaxant effect of S-nitrosoglutathione in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Structure of Trisodium Pentacyanoaminoferrate: A Comparative Guide to Experimental Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental techniques used to verify the structure of Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃]. Detailed methodologies and expected quantitative data are presented to support researchers in confirming the synthesis and structural integrity of this coordination compound. The established structure consists of a central iron(II) ion octahedrally coordinated to five cyanide ligands and one ammine ligand.[1][2]
Elemental Analysis
Elemental analysis is a fundamental technique to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound (Formula: C₅H₃FeN₆Na₃, Molecular Weight: 271.93 g/mol ), the theoretical elemental composition provides a baseline for comparison with experimental results.[2][3][4]
Experimental Protocol:
A precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods, such as infrared spectroscopy and thermal conductivity. The iron and sodium content can be determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES) after acid digestion of the sample.
Expected Data:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 22.08 |
| Hydrogen (H) | 1.11 |
| Nitrogen (N) | 30.90 |
| Iron (Fe) | 20.54 |
| Sodium (Na) | 25.36 |
Table 1. Theoretical elemental composition of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and the overall geometry of the molecule. X-ray crystallographic studies on related pentacyanoferrate(II) complexes have confirmed a pseudo-octahedral coordination around the iron center.[1] A study on the heptahydrate form of sodium pentacyanoammineferrate(II) has provided detailed structural parameters.[5]
Experimental Protocol:
A suitable single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated. The resulting data is processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.
Expected Crystallographic Data:
| Parameter | Expected Value Range |
| Coordination Geometry | Octahedral |
| Fe-C Bond Lengths (Å) | 1.90 - 1.95 |
| Fe-N (ammine) Bond Length (Å) | 2.00 - 2.05 |
| C≡N Bond Lengths (Å) | 1.14 - 1.18 |
| C-Fe-C Bond Angles (°) | ~90 and ~180 |
| C-Fe-N Bond Angles (°) | ~90 and ~180 |
Table 2. Expected single-crystal X-ray diffraction data for the [Fe(CN)₅NH₃]³⁻ anion.
Caption: Workflow for 3D structure determination using X-ray crystallography.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the cyanide (C≡N) and ammine (N-H) ligands.
Experimental Protocol:
A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a mull. The sample is then placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The frequencies at which the molecule absorbs the radiation correspond to the vibrational frequencies of its bonds.
Expected Vibrational Frequencies:
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
| Cyanide | C≡N stretch | 2000 - 2100 |
| Ammine | N-H stretch | 3200 - 3400 |
| Ammine | N-H bend | 1600 - 1650 |
| Metal-Ligand | Fe-C/Fe-N stretch | 400 - 600 |
Table 3. Characteristic infrared absorption frequencies for this compound.
Caption: Logical relationship between IR spectral data and ligand confirmation.
Conclusion
The combination of elemental analysis, single-crystal X-ray diffraction, and infrared spectroscopy provides a comprehensive and robust verification of the structure of this compound. While elemental analysis confirms the empirical formula, X-ray crystallography offers an unambiguous determination of the molecular geometry and bond parameters. Infrared spectroscopy serves as a rapid and reliable method to confirm the presence of the key functional ligands. The consistent agreement between the data obtained from these techniques and the theoretical values provides high confidence in the structural assignment of the synthesized compound.
References
A Comparative Analysis of the Photostability of Iron-Cyano Complexes: Sodium Nitroprusside vs. Prussian Blue
For researchers, scientists, and drug development professionals, understanding the photostability of iron-cyano complexes is critical for applications ranging from pharmacology to materials science. This guide provides an objective comparison of the photostability of two prominent iron-cyano complexes: sodium nitroprusside (SNP) and Prussian blue (PB). The information presented is supported by experimental data and detailed methodologies to assist in experimental design and interpretation.
This comparative study delves into the photochemical behavior of sodium nitroprusside, a potent vasodilator, and Prussian blue, a historically significant pigment with modern applications in areas like electrochromism and sensing. While both are iron-cyano complexes, their response to light exposure differs significantly in terms of mechanisms, products, and quantum efficiencies.
Quantitative Photostability Data
| Complex | Formula | Photodegradation Quantum Yield (Φ) | Wavelength (nm) | Conditions | Reference(s) |
| Sodium Nitroprusside (SNP) | Na₂[Fe(CN)₅NO] | ~0.1 - 0.4 (product dependent) | 313 - 436 | Aqueous solution | |
| Pentacyano(ammonia)ferrate(II) | [Fe(CN)₅(NH₃)]³⁻ | 0.32 | 405 | Aqueous solution | [1] |
| Pentacyano(methyl-4,4'-bipyridinium)ferrate(II) | [Fe(CN)₅(mbpy)]²⁻ | 0.0004 | 405 | Aqueous solution | [1] |
| Pentacyano(methyl-pyrazinium)ferrate(II) | [Fe(CN)₅(mpz)]²⁻ | 0.0005 | 405 | Aqueous solution | [1] |
| Prussian Blue | Fe₄[Fe(CN)₆]₃ | Not available | Visible Light | Solid-state, on various substrates |
Experimental Protocols
Determination of Photodegradation Quantum Yield
The quantum yield (Φ) of photodegradation is a crucial parameter for quantifying the photostability of a compound. It is defined as the number of moles of a reactant consumed or product formed per mole of photons absorbed. A common method for its determination is chemical actinometry.
Methodology:
-
Actinometry: The photon flux of the light source is determined using a chemical actinometer with a known quantum yield, such as the ferrioxalate actinometer.
-
A solution of potassium ferrioxalate is irradiated under the same conditions as the sample.
-
The photoreduction of Fe(III) to Fe(II) is quantified by spectrophotometry after complexation with 1,10-phenanthroline, which forms a colored complex.
-
-
Sample Irradiation: A solution of the iron-cyano complex of known concentration is irradiated in a quartz cuvette using a monochromatic light source (e.g., a laser or a lamp with a monochromator).
-
Monitoring Degradation: The degradation of the complex is monitored over time using UV-Vis spectrophotometry.
-
For sodium nitroprusside, the decrease in the absorbance of its characteristic peaks (around 394 nm and 498 nm) is monitored.[2] Alternatively, the formation of photoproducts like cyanide or ferricyanide can be quantified.[3]
-
For Prussian blue, which is typically a solid, the fading of its characteristic blue color (absorbance maximum around 700 nm) is monitored.[4] This is often done on thin films or dispersed on a substrate.
-
-
Calculation: The quantum yield is calculated using the following formula:
Φ_sample = (rate of sample degradation / rate of actinometer reaction) * Φ_actinometer
UV-Vis Spectrophotometric Monitoring of Photodegradation
UV-Vis spectrophotometry is a primary technique for monitoring the kinetics of photodegradation.
Methodology:
-
Sample Preparation: A solution of the iron-cyano complex is prepared in a suitable solvent (typically water for sodium nitroprusside) and placed in a quartz cuvette. For Prussian blue, a thin film can be deposited on a transparent substrate, or a colloidal suspension can be used.
-
Instrumentation: A UV-Vis spectrophotometer capable of time-course measurements is used. The sample is irradiated in situ or transferred to the spectrophotometer at specific time intervals.
-
Irradiation: The sample is exposed to a light source with a controlled wavelength and intensity.
-
Data Acquisition: Absorbance spectra are recorded at regular intervals during irradiation.
-
Data Analysis: The change in absorbance at a specific wavelength corresponding to the reactant or a product is plotted against time to determine the reaction rate. For sodium nitroprusside, the decrease in absorbance at ~394 nm or the increase in absorbance due to the formation of aquated species can be monitored.[5][6] For Prussian blue, the decrease in the intervalence charge transfer band at ~700 nm is indicative of fading.[4]
Photodegradation Pathways
Sodium Nitroprusside (SNP)
The photodegradation of sodium nitroprusside in aqueous solution is initiated by the absorption of light, leading to the release of a nitric oxide (NO) radical and the formation of the pentacyanoaquaferrate(III) complex. This is followed by the subsequent release of cyanide ions (CN⁻).
Prussian Blue (PB)
The fading of Prussian blue upon light exposure is a photoreduction process. The Fe(III) centers in the Prussian blue lattice are reduced to Fe(II), resulting in the formation of the colorless Prussian white. This process is often reversible in the presence of oxygen. The substrate on which the Prussian blue is deposited can play a significant role by acting as an electron donor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative photostability study of iron-cyano complexes.
References
- 1. q1scientific.com [q1scientific.com]
- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Two methods for monitoring the photodecomposition of sodium nitroprusside in aqueous and glucose solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [The photodegradation-assay method of sodium nitroprusside and its application to studies on percutaneous absorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Safety Operating Guide
Safe Disposal of Trisodium Pentacyanoaminoferrate: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Trisodium Pentacyanoaminoferrate, this guide offers procedural steps to ensure the safety of researchers and compliance with regulations.
This compound is a chemical compound that requires careful handling and adherence to specific disposal protocols due to its toxicity. This document outlines the necessary procedures for its safe management in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₃FeN₆Na₃ |
| Molecular Weight | 271.93 g/mol [1][2] |
| Appearance | Yellow to green powder[3] |
| Purity | Typically 95%[2] |
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
GHS Hazard Statements:
-
H301: Toxic if swallowed[1]
-
H311: Toxic in contact with skin[1]
-
H331: Toxic if inhaled[1]
-
H319: Causes serious eye irritation[4]
-
H411: Toxic to aquatic life with long lasting effects[4]
Incompatible Materials:
-
Strong oxidizing agents[5]
-
Acids: Contact with acids liberates very toxic gas (hydrogen cyanide).[5]
Proper Disposal Procedures
Due to its hazardous nature, this compound and its containers must be disposed of as hazardous waste. While some sources may suggest sanitary sewer disposal for small quantities, the acute toxicity of this compound necessitates a more cautious approach. Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal requirements.[5]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including:
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix with incompatible wastes, particularly acids or strong oxidizing agents.[5]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[5]
-
Place the spilled material into a designated hazardous waste container.[5]
-
Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Ensure all paperwork and labeling are completed in accordance with regulatory requirements.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Trisodium pentacyanoaminoferrate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Trisodium pentacyanoaminoferrate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a chemical compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. Like other cyanide-containing compounds, it can inhibit tissue oxidation, leading to asphyxia[2].
Personal Protective Equipment (PPE)
The minimum required PPE when working with this compound includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety glasses.[3] For procedures with a risk of splashing or dust generation, safety goggles and a face shield are necessary[3]. In case of an emergency or when permissible exposure limits are exceeded, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used[2][4].
Recommended PPE for Handling this compound
| Level of Protection | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Standard Handling | Lab coat | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended[3] | Safety glasses or chemical splash goggles[2] | Not required when handled in a certified chemical fume hood |
| Splash/Dust Hazard | Full-length lab coat or chemical-resistant apron[5][6] | Chemical-resistant gloves (inner and outer layer)[4] | Chemical splash goggles and face shield[2][3] | Use of a full-face respirator may be required based on risk assessment[2] |
| Emergency Response | Totally encapsulating chemical-resistant suit or disposable coveralls[4] | Chemical-resistant gloves (inner and outer layer)[4] | Full-face respirator with appropriate cartridges or SCBA[4] | Full-face respirator with a combination organic vapor, acid gas, and particulate cartridge or SCBA[4] |
Experimental Protocols
Protocol for Donning and Doffing PPE
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Outer Gloves (for double gloving): Put on the first pair of chemical-resistant gloves.
-
Lab Coat/Coveralls: Wear a lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit test and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Inner Gloves: Put on the second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.
-
Lab Coat/Coveralls: Remove the lab coat by turning it inside out and rolling it away from the body.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection (if required): Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands again thoroughly.
Operational and Disposal Plans
Handling and Storage:
-
All work with this compound must be conducted within a certified chemical fume hood[2][3].
-
Establish a designated area for working with cyanide compounds, clearly marked with hazard signs[3].
-
Store the compound in a dry, cool, and well-ventilated place, away from acids and combustible materials[2][7]. Keep containers tightly closed.
Waste Disposal:
-
All waste containing this compound, including contaminated gloves, paper towels, and glassware, must be treated as hazardous waste[3][8].
-
Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled waste containers[3].
-
Dispose of empty containers as hazardous waste[2].
-
Contact your institution's environmental health and safety (EH&S) department for waste pickup and disposal procedures[2][3]. Do not discharge cyanide waste into sewer systems[7][9].
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation[2].
-
Only trained personnel with appropriate PPE should attempt to clean up a spill[2].
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[6][9][10].
-
For larger spills or spills outside of a fume hood, contact your institution's emergency response team[2].
Emergency Procedures for Exposure:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer 100% oxygen.[5][10][11] Do not perform mouth-to-mouth resuscitation[11][12].
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin with copious amounts of water for at least 15 minutes[3][11][12].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[3][11].
-
Ingestion: Do NOT induce vomiting[10].
-
In all cases of exposure, seek immediate medical attention[3][10]. Inform medical personnel that the exposure involves a cyanide compound.
Visual Safety Guides
Caption: PPE selection workflow for handling this compound.
References
- 1. Ferrate(3-), amminepentakis(cyano-C)-, trisodium | C5H3FeN6Na3 | CID 167002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Cyanide Hazard Alert | Workplace Safety North [workplacesafetynorth.ca]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ecacs.ca [ecacs.ca]
- 10. fishersci.com [fishersci.com]
- 11. npis.org [npis.org]
- 12. monash.edu [monash.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
